molecular formula C15H19BrO B1674563 Laurinterol CAS No. 10539-87-4

Laurinterol

Cat. No.: B1674563
CAS No.: 10539-87-4
M. Wt: 295.21 g/mol
InChI Key: UGGAHNIITODSKB-ONERCXAPSA-N
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Description

Laurinterol is a sesquiterpenoid isolated from Laurencia intermedia and Aplysia kurodai and has been found to exhibit antibacterial activity, It has a role as a metabolite, an apoptosis inducer, an antibacterial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a sesquiterpenoid, a member of phenols and an organobromine compound.
This compound has been reported in Aplysia kurodai, Brassica napus, and other organisms with data available.
an antimicrobial agent isolated from the marine alga Laurencia okamurai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10539-87-4

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol

InChI

InChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1

InChI Key

UGGAHNIITODSKB-ONERCXAPSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O

Appearance

Solid powder

Other CAS No.

10539-87-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laurinterol;  NSC 248546;  NSC-248546;  NSC248546; 

Origin of Product

United States

Foundational & Exploratory

The Discovery of Laurinterol from Laurencia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Laurinterol, a halogenated sesquiterpene primarily isolated from marine red algae of the genus Laurencia, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and multifaceted bioactivities of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its quantitative biological data. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its role in inducing apoptosis and inhibiting Na+/K+-ATPase, visualized through signaling pathway and experimental workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of marine natural products for therapeutic and biotechnological applications.

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant potential for drug discovery. Among the myriad of marine organisms, the red algae of the genus Laurencia are prolific producers of structurally unique and biologically active secondary metabolites, particularly halogenated terpenoids. One of the most prominent compounds isolated from these algae is this compound, a brominated sesquiterpene first identified in Laurencia intermedia. This compound has since been isolated from several other Laurencia species, including Laurencia johnstonii and Laurencia okamurai.[1]

This compound has demonstrated a broad spectrum of biological effects, including antibacterial, antimycobacterial, cytotoxic, antifouling, and insecticidal properties.[2][3][4] Its potent bioactivities, coupled with its relative abundance in certain Laurencia species, make this compound an attractive candidate for further investigation and development in various fields, from medicine to marine biotechnology. This guide aims to consolidate the key technical information surrounding the discovery and study of this compound, providing a valuable resource for the scientific community.

Physicochemical Properties of this compound

This compound is characterized by a unique bicyclic sesquiterpene skeleton with a bromine atom and a hydroxyl group attached to an aromatic ring.

PropertyValue
Molecular Formula C₁₅H₁₉BrO
Molecular Weight 295.21 g/mol
IUPAC Name 4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol
CAS Number 10539-87-4

Biological Activities of this compound: Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its cytotoxic, antimycobacterial, antibacterial, and antifouling effects. The following tables summarize the key findings from various studies.

Table 3.1: Cytotoxic Activity of this compound
Cell LineAssayIC₅₀ (µg/mL)Reference
Vero (normal kidney cells)WST-115.68[2]
MCF-7 (breast cancer)WST-116.07[2]
Murine MacrophagesNot SpecifiedCC₅₀: 23.7[4][5]
Table 3.2: Antimycobacterial Activity of this compound
Mycobacterium StrainMIC (µg/mL)Reference
M. tuberculosis (8 out of 9 strains)≤ 100[5]
M. tuberculosis CIPTIR-F29625[4][6]
M. abscessus (3 strains)6.2[4]
M. fortuitum25[4]
M. intracellulare (2 strains)12.5 - 25[4]
Table 3.3: Antibacterial Activity of this compound Against Biofilm-Forming Marine Bacteria
Bacterial StrainMIC (µg/mL)Reference
Bacillus altitudinis< 3.9[1]
Bacillus pumilus< 3.9[1]
Bacillus subtilis< 3.9[1]
Bacillus cereus< 3.9[1]
Table 3.4: Antifouling Activity of this compound Against Amphibalanus amphitrite Larvae
ActivityEC₅₀ (µg/mL)LC₅₀ (µg/mL)Reference
Settlement Inhibition0.655.8[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, structural elucidation, and biological evaluation of this compound as cited in the literature.

Extraction and Isolation of this compound from Laurencia johnstonii

The following protocol is a composite based on methodologies described in the literature.[7]

  • Collection and Preparation of Algal Material: Fresh specimens of Laurencia johnstonii are collected and thoroughly cleaned of epiphytes and debris. The material is then air-dried or freeze-dried and ground into a fine powder.

  • Solvent Extraction: The powdered algal material is extracted with ethanol at room temperature with gentle agitation for several days. The solvent is replaced multiple times to ensure exhaustive extraction. The ethanol extracts are then combined.

  • Crude Extract Preparation: The combined ethanol extract is filtered (e.g., using Whatman No. 4 filter paper) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Size-Exclusion Chromatography: The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Silica Gel Chromatography: Fractions enriched with this compound are further purified by open column chromatography on silica gel. A stepwise gradient of n-hexane and ethyl acetate is used for elution. Pure this compound is typically eluted with 100% n-hexane.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AVANCE 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Cytotoxicity Assay (WST-1 Assay)

The following is a generalized protocol for assessing the cytotoxic effects of this compound on cell lines.[2]

  • Cell Seeding: Cells (e.g., MCF-7 or Vero) are seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle (DMSO) or a standard cytotoxic drug (e.g., paclitaxel, cisplatin). The cells are incubated with the compound for a specified period (e.g., 24 hours).

  • Cell Viability Measurement: After incubation, a cell proliferation reagent such as WST-1 is added to each well. The cells are incubated for a further period (e.g., 90 minutes) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of this compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are attributed to its interaction with specific cellular targets and signaling pathways. The primary mechanisms of action identified to date are the induction of apoptosis and the inhibition of Na+/K+-ATPase.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][8] In melanoma cells, this process has been linked to a p53-dependent pathway.[3] Upregulation of the tumor suppressor protein p53 can lead to cell cycle arrest and the activation of the intrinsic apoptosis signaling cascade.

Laurinterol_Apoptosis_Pathway cluster_cell Cell This compound This compound Cell_Membrane Cell Membrane p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Inhibition of Na+/K+-ATPase

A key molecular target of this compound is the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[5][7] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration, which can trigger a cascade of events including the production of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.[7]

Laurinterol_ATPase_Inhibition This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds to Inhibition Inhibition NaK_ATPase->Inhibition Na_Influx Increased Intracellular Na+ Inhibition->Na_Influx Leads to ROS ROS Production Na_Influx->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Experimental Workflow

The process from the collection of Laurencia to the identification and biological testing of this compound follows a systematic workflow.

Laurinterol_Discovery_Workflow Collection Collection of Laurencia sp. Extraction Ethanol Extraction Collection->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Antimicrobial, etc.) Structure_Elucidation->Bioassays Mechanism_Studies Mechanism of Action Studies Bioassays->Mechanism_Studies

Conclusion

This compound, a prominent sesquiterpene from Laurencia species, stands out as a marine natural product with significant therapeutic and biotechnological potential. Its diverse biological activities, including potent cytotoxic and antimycobacterial effects, underscore its importance as a lead compound for drug development. The elucidation of its mechanisms of action, particularly the induction of apoptosis via p53-dependent pathways and inhibition of the Na+/K+-ATPase pump, provides a solid foundation for further preclinical and clinical investigations. This technical guide has summarized the key data and methodologies related to this compound, offering a valuable resource to spur continued research into this promising marine-derived compound. Future studies should focus on optimizing its therapeutic index, exploring its full range of biological activities, and developing sustainable methods for its production.

References

A Technical Guide to Laurinterol from Red Algae: Natural Sources, Extraction, and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of laurinterol, a bioactive sesquiterpene, with a specific focus on its natural sources within red algae. This compound has garnered significant scientific interest due to its wide range of biological activities, including antibacterial, cytotoxic, antifouling, and insecticidal properties. This document details the primary algal sources, quantitative data on this compound content, comprehensive experimental protocols for its extraction and isolation, and visual representations of key processes.

Natural Sources of this compound

This compound is a halogenated sesquiterpenoid predominantly found in marine red algae of the genus Laurencia (Family: Rhodomelaceae).[1][2] This genus is globally distributed in temperate and tropical coastal regions and is recognized as one of the most prolific sources of structurally diverse and biologically active secondary metabolites.[1][3][4]

Several species within the Laurencia complex have been identified as significant producers of this compound. The presence and concentration of this compound can, however, vary depending on the species, geographical location, and environmental conditions.

Key red algae species reported as natural sources of this compound include:

  • Laurencia johnstonii[1][5][6][7]

  • Laurencia nidifica[8]

  • Laurencia obtusa[1][3]

  • Laurencia microcladia[1][3]

  • Laurencia intermedia[9]

  • Laurencia okamurai[4][9]

  • Laurencia catarinensis[4]

  • Laurencia dendroidea[4]

Among these, Laurencia johnstonii, particularly from the Pacific coast of Baja California, has been noted for containing high concentrations of this compound, where it is considered the major metabolite.[5][6][10]

Quantitative Analysis of this compound Content

The yield of this compound can vary significantly among different species and even within the same species from different geographical locations. Quantitative data is crucial for identifying potent sources for natural product discovery and development.

Red Algae SpeciesGeographic Origin (if specified)Reported this compound Content/YieldReference
Laurencia johnstoniiBaja California, MexicoMajor metabolite, estimated at 70% of the total crude extract.[6]
Laurencia johnstoniiBaja California, MexicoHigher concentrations compared to related species from the same region.[5][10]
Laurencia nidificaOkinawa, JapanSufficient for isolation as a key metabolite.[8]
Laurencia obtusaTinos Island, Aegean SeaIsolated as one of several sesquiterpenes.[1]
Laurencia microcladiaTinos Island, Aegean SeaIsolated as one of several sesquiterpenes.[1]

Experimental Protocols

The following sections outline the detailed methodologies for the extraction, isolation, and identification of this compound from red algae, based on common practices cited in the literature.

The initial step involves the extraction of crude secondary metabolites from the algal biomass. Solvent extraction is the most common method.

  • Collection and Preparation: Fresh algal material (e.g., Laurencia johnstonii) is collected and cleaned of epiphytes and debris. The biomass is then typically air-dried or freeze-dried to remove water content, which improves extraction efficiency. The dried material is ground into a fine powder.

  • Solvent Extraction: The powdered algae are macerated in an organic solvent system. Common systems include 100% ethanol or a mixture of dichloromethane and methanol (CH₂Cl₂/MeOH).[1][5] The mixture is steeped for an extended period (e.g., 24-48 hours) at room temperature, often with agitation.

  • Filtration and Concentration: The solvent mixture is filtered to remove the solid algal residue. The resulting filtrate, containing the dissolved metabolites, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-guided fractionation is often employed to isolate this compound from the crude extract.[10] This involves a series of chromatographic steps.

  • Initial Fractionation (e.g., Column Chromatography): The crude extract is subjected to column chromatography over a stationary phase like silica gel.

  • Elution Gradient: A solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate) is used to elute fractions from the column.

  • Fraction Analysis: Each collected fraction is analyzed using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (this compound). Fractions with similar TLC profiles are pooled.

  • Further Purification (e.g., HPLC): The this compound-rich fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column, to achieve high purity (>97%).[5]

The definitive identification of the isolated compound as this compound is accomplished through spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure. The resulting spectral data are compared with previously reported values in the literature to confirm the identity of this compound.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to this compound research.

G Figure 1: General Workflow for this compound Isolation cluster_collection Collection & Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis A Collection of Laurencia sp. B Cleaning & Drying of Algal Biomass A->B C Grinding to Fine Powder B->C D Maceration in Organic Solvent (e.g., Ethanol) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Algal Extract F->G H Silica Gel Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J Purification by HPLC I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L G Figure 2: Inhibitory Action of this compound A This compound B Na+/K+ ATPase (Membrane Protein) A->B C Ion Transport (Na+ out, K+ in) B->C Facilitates

References

The Laurinterol Biosynthesis Pathway in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a brominated laurane-type sesquiterpenoid primarily isolated from marine red algae of the genus Laurencia, has garnered significant attention for its diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps from the universal precursor farnesyl diphosphate (FPP) to the final complex structure. It includes proposed reaction mechanisms, detailed experimental protocols for key enzyme assays, and a summary of the available quantitative data. This document is intended to serve as a valuable resource for researchers in marine natural products, enzymology, and drug discovery.

Introduction

Marine red algae of the genus Laurencia are prolific producers of a vast array of halogenated secondary metabolites, with sesquiterpenoids being a prominent class. Among these, this compound stands out due to its unique chemical structure and significant bioactivities. The biosynthesis of such complex natural products involves a series of coordinated enzymatic reactions, starting from basic building blocks of isoprenoid metabolism. This guide elucidates the proposed biosynthetic pathway of this compound, focusing on the key enzymatic players: terpene synthases and vanadium-dependent haloperoxidases.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed in three main stages:

  • Formation of the Sesquiterpene Scaffold: The pathway initiates with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP), which is cyclized by a specific terpene synthase (TS) to form the characteristic laurane or a related cationic intermediate.

  • Enzymatic Bromination: A vanadium-dependent bromoperoxidase (V-BPO) then catalyzes the regioselective bromination of the sesquiterpene intermediate.

  • Tailoring Reactions: Subsequent enzymatic modifications, potentially involving hydroxylases and isomerases, lead to the final this compound structure.

From Farnesyl Diphosphate to the Laurane Skeleton

The biosynthesis of all sesquiterpenes begins with farnesyl diphosphate (FPP), which is formed through the mevalonate (MVA) pathway. In red algae, microbial-like type I terpene synthases are responsible for the cyclization of FPP into a diverse array of sesquiterpene scaffolds[1][2]. While a specific this compound synthase has yet to be isolated and characterized, biogenetic proposals suggest the formation of a bisabolyl cation intermediate from FPP, which then undergoes further rearrangement and cyclization to form the laurane skeleton.

Laurinterol_Biosynthesis_Pathway_Part1 FPP Farnesyl Diphosphate (FPP) TS Terpene Synthase (putative) FPP->TS Mg²⁺ Bisabolyl_Cation Bisabolyl Cation (Intermediate) TS->Bisabolyl_Cation Cyclization/ Rearrangement Laurane_Intermediate Laurane Precursor Bisabolyl_Cation->Laurane_Intermediate Further Rearrangement

Caption: Proposed initial steps of this compound biosynthesis.

Bromination by Vanadium-Dependent Bromoperoxidase (V-BPO)

A key step in the biosynthesis of this compound is the incorporation of a bromine atom. This is catalyzed by vanadium-dependent bromoperoxidases (V-BPOs), which have been identified and characterized in several Laurencia species, including L. okamurae and L. nipponica[1][3][4][5][6][7]. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich double bond of the laurane precursor.

Final Hydroxylation and Aromatization

Following bromination, it is hypothesized that the resulting intermediate undergoes one or more enzymatic tailoring steps to yield this compound. This likely involves a hydroxylation reaction to introduce the phenolic hydroxyl group and subsequent aromatization of the six-membered ring. The specific enzymes responsible for these final steps have not yet been identified.

Laurinterol_Biosynthesis_Pathway_Part2 Laurane_Precursor Laurane Precursor VBPO Vanadium-dependent Bromoperoxidase (V-BPO) Laurane_Precursor->VBPO Br⁻, H₂O₂ Brominated_Intermediate Brominated Laurane Intermediate VBPO->Brominated_Intermediate Bromination Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylase) Brominated_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Hydroxylation/ Aromatization

Caption: Proposed late-stage modifications in this compound biosynthesis.

Quantitative Data

While quantitative data for the entire this compound biosynthetic pathway is scarce due to the lack of fully characterized enzymes, some studies have reported on the kinetic parameters of related enzymes and the concentration of this compound in algal tissues.

Table 1: Kinetic Parameters of Vanadium-Dependent Bromoperoxidases from Laurencia species

EnzymeSource OrganismSubstrateKm (µM)Vmax (U/mg)Optimal pHReference
LnVBPO1Laurencia nipponicaBr⁻8.8Not reported6.0[5]
LnVBPO2Laurencia nipponicaBr⁻9.2Not reported6.0[5]
LoVBPO2aLaurencia okamuraeBr⁻Not reportedNot reported6.0[4]

Table 2: this compound Content in Selected Laurencia Species

SpeciesCollection SiteThis compound Content (% of extract)Reference
Laurencia johnstoniiBaja California Sur, MexicoMajor metabolite[8]
Laurencia nidificaOkinawa, JapanPresent[9]
Laurencia okamuraiNot specifiedPresent[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway, based on established protocols for similar systems.

Experimental Workflow

Experimental_Workflow Algal_Collection Algal Collection (Laurencia sp.) RNA_Extraction Total RNA Extraction Algal_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Gene Cloning (TS & V-BPO) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays Protein_Purification->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, NMR) Enzyme_Assays->Product_Analysis

Caption: General experimental workflow for studying biosynthetic enzymes.

Protocol for Terpene Synthase Assay

This protocol is adapted from studies on red algal terpene synthases[2][11].

  • Enzyme Preparation: Purified recombinant terpene synthase is buffer-exchanged into an appropriate assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol).

  • Reaction Mixture: A typical 500 µL reaction mixture contains:

    • Assay buffer

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5-10 µg of purified terpene synthase

    • 50 µM Farnesyl diphosphate (FPP)

  • Incubation: The reaction is initiated by adding FPP and incubated at 30°C for 1-2 hours.

  • Extraction: The reaction is quenched and extracted with an equal volume of an organic solvent (e.g., hexane or ethyl acetate). The mixture is vortexed and centrifuged to separate the phases.

  • Analysis: The organic phase is collected, concentrated under a stream of nitrogen, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

Protocol for Vanadium-Dependent Bromoperoxidase (V-BPO) Assay

This protocol is based on the characterization of V-BPOs from Laurencia species[5][6].

  • Enzyme Preparation: Purified recombinant V-BPO is prepared in a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.0).

  • Standard Activity Assay (Monochlorodimedone Assay):

    • The reaction mixture (1 mL) contains 50 mM MES-NaOH (pH 6.0), 200 mM KBr, 50 µM monochlorodimedone (MCD), and 1 mM H₂O₂.

    • The reaction is initiated by adding H₂O₂.

    • The bromination of MCD is monitored by the decrease in absorbance at 290 nm.

  • Natural Substrate Assay:

    • The reaction mixture contains the assay buffer, purified V-BPO, the putative sesquiterpene precursor (e.g., a laurane intermediate), 200 mM KBr, and 1 mM H₂O₂.

    • The reaction is incubated at 25°C for a defined period.

    • The reaction is stopped and extracted with an organic solvent.

    • The products are analyzed by GC-MS and NMR to identify the brominated sesquiterpenes.

Conclusion and Future Perspectives

The biosynthesis of this compound in marine red algae is a fascinating example of the intricate enzymatic machinery that has evolved in the marine environment. While the general framework of the pathway, involving terpene cyclases and vanadium-dependent bromoperoxidases, is becoming clearer, significant gaps in our knowledge remain. The definitive identification and characterization of the specific this compound synthase and the tailoring enzymes are critical next steps. Elucidating the complete pathway will not only provide fundamental insights into the chemical ecology of Laurencia species but also pave the way for the sustainable biotechnological production of this compound and its analogs for pharmaceutical applications. The methodologies outlined in this guide provide a solid foundation for future research aimed at unraveling the remaining mysteries of this compound biosynthesis.

References

Spectroscopic Data and Experimental Protocols for Laurinterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for laurinterol, a brominated sesquiterpenoid first isolated from the marine red alga Laurencia intermedia. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Presentation

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data compiled from published literature.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra of this compound are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-31.14dt8.1, 4.2
H-41.66dd12.4, 8.0
1.94tdd12.3, 8.2, 4.4
H-51.28d4.5
2.08dd13.2, 8.1
H-86.61s
H-117.60s
H-120.54t3.9
0.57m
H-131.40s
H-141.57s
H-152.29s
7-OH5.13s

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ) ppm
128.1
230.5
329.8
438.4
524.9
6127.8
7151.7
8118.9
9135.8
10115.4
11133.5
1217.8
1325.1
1422.3
1521.0
Mass Spectrometry Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₉BrO
Molecular Weight295.21 g/mol
Precursor Ion (LC-MS, [M+H]⁺)295.069 m/z
Key Fragment Ions (m/z)216.150360, 216.147354, 216.153381, 216.144333, 216.156387

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from marine algae of the genus Laurencia. A general procedure is as follows:

  • Extraction : The air-dried and powdered algal material is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.

  • Fractionation : The crude extract is then subjected to column chromatography on silica gel or Sephadex LH-20.

  • Purification : Further purification is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer. A representative protocol is provided below:

  • Instrument : Bruker AVANCE 500 MHz spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) with 0.03% TMS.

  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of CDCl₃.

  • ¹H NMR : Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. Typical parameters involve a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ¹³C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

Mass Spectrometry

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

  • Instrument : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is commonly used.

  • Ionization : Electrospray ionization (ESI) is a common technique for analyzing this compound, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis : The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Collection Laurencia sp. Collection Drying Drying & Grinding Collection->Drying Extraction Solvent Extraction Drying->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Pure this compound MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Elucidation Data Interpretation & Structure Determination NMR->Elucidation MS->Elucidation

Initial Screening of Laurinterol's Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has emerged as a marine natural product of significant interest for its diverse biological activities.[1] This technical guide provides a consolidated overview of the initial screening data on this compound's bioactivity, with a focus on its antimicrobial and cytotoxic properties. It details the experimental protocols utilized in these preliminary assessments and presents quantitative data in a structured format for researchers, scientists, and drug development professionals. Furthermore, this document illustrates key experimental workflows and the compound's known mechanism of action on cellular signaling pathways using standardized diagrams.

Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated significant antimicrobial properties, particularly against various mycobacterial strains, including drug-resistant variants.[2][3] Its efficacy has been shown to be comparable or superior to some reference antibiotics in specific cases. Recent studies also highlight its potent anti-biofilm capabilities against marine bacteria.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The following tables summarize the reported MIC values for this compound against several bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains

M. tuberculosis StrainMIC (µg/mL)Reference Drug (Rifampicin) MIC (µg/mL)
CIPTIR-F2962532
CIPTIR-F292500.25
CIPTIR-F305500.25
CIPTIR-F310500.25
CIPTIR-F311500.25
CIPTIR-F312500.25
H37Rv1000.25
CIPTIR-F3021000.25
CIPTIR-F308>1000.25

Data sourced from García-Davis, S., et al. (2020).[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Nontuberculous Mycobacteria (NTM) Strains

NTM StrainMIC (µg/mL)Reference Drug (Imipenem) MIC (µg/mL)
M. abscessus LIID-016.2532
M. abscessus LIID-026.2532
M. abscessus LIID-036.2532
M. fortuitum LIID-01254
M. intracellulare LIID-012532
M. intracellulare LIID-0212.532

Data sourced from García-Davis, S., et al. (2020).[2]

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values are typically determined using the broth microdilution method. This technique provides a quantitative assessment of the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol Steps:

  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (colony-forming units/mL).

  • Inoculation: Each well containing the this compound dilution is inoculated with the microbial suspension. Control wells are included: a positive control (microbes, no drug) and a negative control (medium only).

  • Incubation: The microtiter plate is incubated under conditions suitable for the test microorganism's growth (e.g., 37°C for a specified period, which can be several days for slow-growing mycobacteria).[2]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Perform 2-fold Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells with Bacterial Suspension dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 72h - 10 days) inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Cytotoxic and Antitumoral Activity

This compound has been shown to possess cytotoxic activity against several cancer cell lines, inducing apoptosis through a defined signaling pathway. This suggests its potential as a lead compound for anticancer drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 3: IC₅₀ Values of this compound against Cancer and Normal Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
MCF-7Human Breast Adenocarcinoma16.07
VeroMonkey Kidney Epithelial (Normal)15.68
Murine MacrophagesNormal23.7 (CC₅₀)

Data sourced from Villaleva-Vera, F., et al. (2019) and García-Davis, S., et al. (2020).[2] Note: CC₅₀ (50% cytotoxic concentration) is analogous to IC₅₀ for cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis seed Seed Cells in 96-well Plate treat Treat Cells with Various This compound Concentrations seed->treat incubate1 Incubate for Exposure Period (24-72h) treat->incubate1 add_mtt Add MTT Reagent to Each Well incubate1->add_mtt incubate2 Incubate (3-4h) to Allow Formazan Formation add_mtt->incubate2 solubilize Remove Medium & Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance (~570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate ic50 Determine IC50 Value from Dose-Response Curve calculate->ic50

Caption: Workflow for the MTT Cell Viability Assay.

Signaling Pathway: p53-Dependent Apoptosis

In melanoma cells, this compound has been shown to induce apoptosis through a p53-dependent pathway.[4] It increases the expression of phosphorylated p53 (the active form), which in turn transcriptionally activates downstream targets like p21, leading to cell cycle arrest and apoptosis.

p53_Pathway This compound This compound p53 p53 This compound->p53 Induces Phosphorylation p_p53 Phospho-p53 (Active) p53->p_p53 p21 p21 (CDKN1A) p_p53->p21 Transcriptional Activation Caspases Caspase Activation p_p53->Caspases Activates Apoptosis Apoptosis p21->Apoptosis Promotes Caspases->Apoptosis Executes

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Anti-inflammatory and Antiviral Activities

While this compound is a sesquiterpenoid, a class of molecules known to sometimes possess anti-inflammatory properties, specific screening data for its direct anti-inflammatory or antiviral effects are not extensively documented in publicly available literature.[5] Initial screening for these activities would typically involve a series of standardized in vitro assays.

General Protocol: In Vitro Anti-inflammatory Screening

A common initial screening method for anti-inflammatory potential involves measuring the inhibition of inflammatory mediators in activated immune cells, such as macrophages.

Protocol Steps:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period.

  • Inflammatory Stimulus: Inflammation is induced by adding an agent like lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Nitric Oxide (NO): The Griess assay is used to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of inducible nitric oxide synthase (iNOS).

  • Quantification of Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC₅₀ value for the inhibition of each mediator is calculated. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed effects are not due to cell death.

Anti_Inflammatory_Workflow cluster_prep Cell Culture & Treatment cluster_assay Incubation & Measurement cluster_analysis Data Analysis culture Culture Macrophages (e.g., RAW 264.7) treat Pre-treat with This compound culture->treat stimulate Add Inflammatory Stimulus (e.g., LPS) treat->stimulate cytotoxicity Assess Cytotoxicity (MTT Assay) treat->cytotoxicity incubate Incubate for 24h stimulate->incubate measure_no Measure Nitric Oxide (Griess Assay) incubate->measure_no measure_cytokines Measure Cytokines (ELISA) incubate->measure_cytokines ic50 Calculate IC50 for Inhibition of Mediators measure_no->ic50 measure_cytokines->ic50

Caption: Conceptual Workflow for In Vitro Anti-inflammatory Screening.

General Protocol: Antiviral Screening

Initial screening for antiviral activity is often performed using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Protocol Steps:

  • Cell Culture: A monolayer of host cells susceptible to the target virus is grown in a 96-well plate.

  • Treatment: Cells are treated with different concentrations of this compound before, during, or after viral infection to determine which stage of the viral life cycle is inhibited.

  • Viral Infection: Cells are infected with a known titer of the virus.

  • Incubation: The plate is incubated for several days to allow the virus to replicate and cause a cytopathic effect (visible damage to host cells).

  • Assessment of CPE: The wells are visually inspected, and the reduction in CPE in treated wells compared to untreated virus controls is scored. Cell viability can be quantified using a dye like crystal violet.

  • Data Analysis: The concentration of this compound that inhibits CPE by 50% (IC₅₀) is determined.

Conclusion and Future Directions

The initial screening of this compound has revealed potent antimicrobial and cytotoxic activities, establishing it as a promising candidate for further preclinical development. The compound's efficacy against nontuberculous mycobacteria is particularly noteworthy. Furthermore, its ability to induce apoptosis in cancer cells via the p53 pathway provides a clear mechanism of action that warrants deeper investigation.

While direct evidence for its anti-inflammatory and antiviral properties is currently limited, the established protocols outlined in this guide provide a clear framework for future screening efforts. Research should focus on evaluating this compound against a broader panel of pathogenic microbes and cancer cell lines, as well as undertaking systematic screening for its effects on inflammatory and viral replication models to fully elucidate its therapeutic potential.

References

Laurinterol: A Marine-Derived Sesquiterpenoid with Broad-Spectrum Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a halogenated sesquiterpenoid primarily isolated from red algae of the genus Laurencia, has emerged as a significant marine natural product with a diverse and potent range of biological activities.[1][2] Its unique chemical structure, featuring a brominated aromatic ring and a bicyclic core, underpins its efficacy as an antibacterial, antimycobacterial, cytotoxic, and anti-biofilm agent.[1][2][3] Mechanistic studies have revealed that this compound can induce cancer cell death through the activation of p53-dependent apoptotic pathways and may exert its antimicrobial effects by disrupting microbial membranes and communication.[3][4] This technical guide provides a comprehensive overview of this compound, consolidating quantitative bioactivity data, detailing key experimental methodologies for its evaluation, and visualizing its known mechanisms of action to support further research and development in the pharmaceutical and biotechnological sectors.

Chemical Structure and Natural Sources

This compound (IUPAC Name: 4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol) is a brominated sesquiterpenoid with the chemical formula C₁₅H₁₉BrO.[5] It is a major secondary metabolite found in various species of red algae, particularly within the Laurencia genus, such as Laurencia johnstonii and Laurencia okamurai.[6][7] These marine algae are considered one of the richest sources of novel halogenated compounds.[1]

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, making it a compound of significant interest for drug discovery. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth by 50%.

Cell LineCell TypeIC₅₀ (µg/mL)Reference
MCF-7Human Breast Adenocarcinoma16.07[8][9]
VeroNormal Kidney Epithelial (Monkey)15.68[8][9]
Table 2: Antimycobacterial Activity of this compound

This compound has demonstrated significant activity against both Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM), with its efficacy measured by the Minimum Inhibitory Concentration (MIC).

OrganismStrainMIC (µg/mL)Reference
M. tuberculosisCIPTIR-F29625[10]
M. tuberculosisCIPTIR-F29750[11]
M. tuberculosisCIPTIR-F30050[11]
M. tuberculosisCIPTIR-F30150[11]
M. tuberculosisCIPTIR-F30250[11]
M. tuberculosisCIPTIR-F30350[11]
M. tuberculosisATCC 27294 H37Rv50[11]
M. tuberculosisCIPTIR-F298100[11]
M. abscessusLIID-016.25[6][10]
M. abscessusLIID-026.25[2]
M. abscessusLIID-036.25[2]
M. intracellulareLIID-0125[2]
M. intracellulareLIID-0212.5[2]
M. fortuitumLIID-0125[2]

Note: The half-maximal cytotoxic concentration (CC₅₀) of this compound against murine macrophages was reported as 23.7 µg/mL, yielding a Selectivity Index (SI = CC₅₀/MIC) of 3.8 for M. abscessus.[2]

Table 3: Antibacterial and Anti-biofilm Activity of this compound

This compound is effective against marine bacteria known for forming biofilms, a key process in biofouling.

OrganismActivityMIC (µg/mL)Reference
Bacillus altitudinisAnti-biofilm< 3.9[3]
Bacillus pumilusAnti-biofilm< 3.9[3]
Bacillus subtilisAnti-biofilm< 3.9[3]
Bacillus cereusAnti-biofilm< 3.9[3]
All tested strainsAntibacterial< 0.97[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cytotoxicity Assessment: WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell viability and proliferation. The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt to a soluble formazan dye.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[13]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C. Monitor the color development.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure uniform distribution of the formazan product. Measure the absorbance at 420-480 nm (maximum at ~440 nm) using a microplate reader. A reference wavelength greater than 600 nm should be used.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Antimycobacterial Susceptibility: Microplate Alamar Blue Assay (MABA)

MABA is a widely used colorimetric assay for determining the MIC of compounds against Mycobacterium species. The Alamar Blue indicator turns from blue (resazurin) to pink (resorufin) in the presence of metabolically active cells.[14]

Protocol:

  • Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Add sterile water to the outer perimeter wells to prevent evaporation.[14][15]

  • Compound Dilution: Add 100 µL of a concentrated this compound solution to the first well of a row. Perform 2-fold serial dilutions by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well. This results in wells with 100 µL of varying drug concentrations.

  • Inoculum Preparation: Prepare a suspension of the Mycobacterium strain equivalent to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include drug-free wells as growth controls.

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.[15]

  • Indicator Addition: Prepare a fresh 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80. Add 50 µL of this mixture to a growth control well. If the well turns pink after 24 hours of re-incubation, add the reagent mixture to all wells.[14][15]

  • Result Determination: Incubate for another 24 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[15]

Mechanisms of Action & Signaling Pathways

This compound's potent bioactivities are attributed to its ability to modulate specific cellular pathways in both eukaryotic and prokaryotic cells.

Induction of p53-Dependent Apoptosis

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through a p53-dependent mechanism.[4][16] The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis.[17][18] Upon activation by cellular stress, such as that induced by this compound, p53 triggers a cascade of events leading to cell death.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound p53 p53 This compound->p53 activates p_p53 Phospho-p53 (Active) p53->p_p53 phosphorylation p21 p21 Activation p_p53->p21 upregulates Caspase_Activation Caspase Activation (Caspase-3, -9) p_p53->Caspase_Activation promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

p53-dependent apoptosis pathway induced by this compound.
Anti-Biofilm and Antibacterial Mechanisms

The anti-biofilm activity of this compound is multifaceted. It acts by preventing the initial stages of biofilm formation, which is a key virulence factor for many bacteria.[3] The proposed mechanisms include the disruption of bacterial cell-to-cell communication (quorum sensing), direct damage to the cell membrane, and interference with the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.[3][19][20]

antibiofilm_workflow cluster_mechanisms Inhibitory Actions cluster_outcomes Bacterial Response This compound This compound QS_Inhibition Quorum Sensing Inhibition This compound->QS_Inhibition Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption EPS_Inhibition EPS Matrix Inhibition This compound->EPS_Inhibition Attachment Inhibited Attachment QS_Inhibition->Attachment Growth Inhibited Growth Membrane_Disruption->Growth Biofilm Biofilm Formation Prevented EPS_Inhibition->Biofilm Attachment->Biofilm Growth->Biofilm

Proposed anti-biofilm mechanisms of this compound.

Conclusion and Future Directions

This compound stands out as a marine-derived secondary metabolite with significant therapeutic potential. Its potent cytotoxic effects against cancer cells, coupled with its strong activity against drug-resistant mycobacteria and bacterial biofilms, position it as a valuable lead compound for drug development.[3][6][8] The elucidation of its p53-dependent apoptotic mechanism provides a solid foundation for targeted anticancer research.[4] Future studies should focus on in vivo efficacy and safety profiling, structure-activity relationship (SAR) studies to optimize its therapeutic index, and further exploration of its molecular targets to fully unlock its potential as a next-generation therapeutic agent.

References

Preliminary Cytotoxic Screening of Laurinterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has demonstrated notable cytotoxic and antitumor properties in preliminary cancer research. This technical guide provides an in-depth overview of the existing preclinical data on this compound's cytotoxic effects, with a focus on its impact on breast cancer and melanoma cell lines. The document outlines the experimental methodologies employed in these studies, summarizes the available quantitative and qualitative data, and visualizes the known mechanisms of action, including the induction of apoptosis through a p53-dependent signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical development. Among these, this compound has emerged as a promising candidate for anticancer drug discovery due to its demonstrated cytotoxic effects against various cancer cell lines. This guide synthesizes the findings from preliminary cytotoxic screenings of this compound, providing a detailed examination of its effects on cell viability, apoptosis, and cell cycle progression.

Cytotoxicity Data

This compound has been shown to exhibit dose-dependent cytotoxicity in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies. The available data is summarized in the tables below.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Assay UsedReference
MCF-7Breast Adenocarcinoma16.07WST-1[1][2]
B16F1MelanomaNot explicitly stated, but cytotoxic effects were observed to be dose-dependent.MTT[3][4]
VeroNormal Kidney Epithelial15.68WST-1[1][2]

Note: The similar IC50 values in MCF-7 and Vero cells suggest that at the concentrations tested, this compound may not exhibit significant selectivity between this specific cancer cell line and normal cells. Further studies with a broader range of cancer and normal cell lines are warranted.

Table 2: Qualitative Summary of this compound's Cytotoxic Effects
Cell LineObserved EffectsReference
MCF-7- Dose-dependent inhibition of metabolic activity.- Morphological changes characteristic of apoptosis (cell shrinkage, nuclear pyknosis).[1]
B16F1- Dose-dependent inhibition of cell viability.- Induction of apoptosis.[3][4]

Experimental Protocols

This section provides a detailed description of the methodologies used in the preliminary cytotoxic screening of this compound.

Cell Culture
  • MCF-7 (Human Breast Adenocarcinoma): Cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • B16F1 (Murine Melanoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Vero (Normal Monkey Kidney Epithelial): Used as a normal cell line control and cultured under standard conditions.[1][2]

Cytotoxicity Assays
  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Following treatment, a WST-1 solution is added to each well and incubated for a period (e.g., 90 minutes) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[1][2]

  • Cells are plated in 96-well plates and treated with this compound as described for the WST-1 assay.

  • After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Cell viability is determined relative to the control, and dose-response curves are generated.[3][4]

Apoptosis Assays
  • Hematoxylin and Eosin (H&E) Staining: Cells grown on coverslips are treated with this compound, fixed, and then stained with H&E. Morphological changes indicative of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear pyknosis, are observed under a light microscope.[1]

  • Cells are treated with this compound for a set time.

  • Genomic DNA is extracted from both treated and untreated cells.

  • The DNA is then run on an agarose gel.

  • The presence of a characteristic "ladder" pattern of DNA fragments in the lanes corresponding to the treated cells is indicative of apoptosis.[3][4]

  • Cells are cultured on slides or in plates and treated with this compound.

  • After treatment, cells are fixed and permeabilized.

  • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, is added to the cells. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • The cells are then visualized using a fluorescence microscope. An increase in fluorescent signal in treated cells compared to controls indicates apoptosis.[3][4]

  • Cells are treated with this compound.

  • Cell lysates are prepared.

  • The lysates are incubated with specific caspase substrates that are conjugated to a colorimetric or fluorometric reporter molecule.

  • The activity of caspases (e.g., caspase-3, -8, -9) is determined by measuring the cleavage of the substrate, which results in a detectable signal. An increase in caspase activity is a hallmark of apoptosis.[3][4]

Cell Cycle Analysis
  • Cells are treated with this compound for various time points.

  • The cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase to remove RNA.

  • The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.[3][4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound appears to be the induction of apoptosis. In melanoma cells (B16F1), this process has been shown to be mediated through a p53-dependent pathway.[3][4]

Signaling Pathway

Upon treatment with this compound, there is an observed increase in the phosphorylation of the tumor suppressor protein p53.[3][4] Activated p53 then acts as a transcription factor, leading to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor.[3][4] The activation of this pathway ultimately culminates in the execution of the apoptotic program.

Laurinterol_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound p53_inactive p53 (inactive) This compound->p53_inactive Enters cell Cell_Membrane Cell Membrane p53_active p-p53 (active) p53_inactive->p53_active Phosphorylation p21_gene p21 gene p53_active->p21_gene Transcriptional Activation p21_protein p21 protein p21_gene->p21_protein Translation Caspase_Cascade Caspase Cascade p21_protein->Caspase_Cascade Leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: p53-dependent apoptotic pathway induced by this compound.

Experimental Workflow

The preliminary cytotoxic screening of a compound like this compound typically follows a logical progression from initial viability assays to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow This compound Cytotoxic Screening Workflow Start Start: this compound Compound Cytotoxicity_Screening Cytotoxicity Screening (MTT/WST-1 Assays) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assays Apoptosis Assays (H&E, DNA Fragmentation, TUNEL, Caspase Activity) Determine_IC50->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Study (Western Blot for p53, p21) Apoptosis_Assays->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Conclusion Conclusion: This compound induces p53-dependent apoptosis Mechanism_Study->Conclusion

Caption: General experimental workflow for cytotoxic screening.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses cytotoxic properties against breast cancer and melanoma cells, primarily through the induction of apoptosis. The identification of the p53-dependent pathway in melanoma cells provides a valuable mechanistic insight. However, several areas require further investigation to fully elucidate the therapeutic potential of this compound:

  • Quantitative Apoptosis and Cell Cycle Data: More detailed quantitative studies are needed to determine the precise percentage of cells undergoing apoptosis and the specific effects on cell cycle distribution at various concentrations of this compound.

  • Bcl-2 Family Proteins: The role of Bcl-2 family proteins (e.g., Bax, Bcl-2) as downstream effectors of the p53 pathway in this compound-induced apoptosis needs to be investigated.

  • Selectivity: A broader screening against a panel of cancer cell lines and normal cell lines is necessary to assess the selectivity of this compound.

  • In Vivo Studies: In vivo studies using animal models are crucial to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

Conclusion

This compound is a promising marine natural product with demonstrated cytotoxic activity against cancer cells. The induction of apoptosis through a p53-dependent pathway highlights its potential as a lead compound for the development of new anticancer agents. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further exploration of this compound's mechanism of action and its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay of Laurinterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro antibacterial activity of Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia. The primary methods outlined are for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique.

Quantitative Data Summary

The antibacterial activity of this compound has been evaluated against a range of bacteria, including marine biofilm-forming strains and clinically relevant mycobacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)Reference
Bacillus altitudinis< 3.9[1]
Bacillus pumilus< 3.9[1]
Bacillus subtilis< 3.9[1]
Bacillus cereus< 3.9[1]
Mycobacterium abscessus (3 strains)6.25[2][3][4]
Mycobacterium intracellulare (2 strains)25[2]
Mycobacterium tuberculosis (8 out of 9 strains)≤ 100[5]
Mycobacterium tuberculosis (most susceptible strain)25[6]
Mycobacterium avium25[2]

Experimental Protocols

This section details the materials and methodology for determining the MIC and MBC of this compound. The broth microdilution method is a standardized and widely used technique for antimicrobial susceptibility testing.[7][8]

Materials
  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well sterile microtiter plates[9]

  • Bacterial strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)[10][11]

  • Appropriate solid growth medium (e.g., Mueller-Hinton Agar - MHA, Tryptic Soy Agar - TSA)

  • Sterile saline solution (0.85% w/v)

  • McFarland turbidity standards (0.5 standard)[10]

  • Pipettes and sterile tips

  • Incubator[10]

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Rifampicin for mycobacteria, Gentamicin for other bacteria)

  • Negative control (broth with DMSO)

Preparation of this compound Stock Solution
  • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). The stock solution should be prepared under aseptic conditions.

  • Further dilutions should be made in the appropriate sterile broth medium to achieve the desired starting concentration for the assay. It is crucial to ensure that the final concentration of DMSO in the wells does not inhibit bacterial growth (typically ≤1% v/v).

Bacterial Inoculum Preparation
  • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

  • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a starting concentration that is double the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of decreasing concentrations of this compound.[8]

  • The eleventh well should serve as the growth control (inoculum without this compound), and the twelfth well as the sterility control (broth only).

  • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

  • Seal the plate and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 16-20 hours for many common bacteria).[7][10]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[12][13]

Determination of Minimum Bactericidal Concentration (MBC)
  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh agar plate.

  • Incubate the agar plate under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination laurinterol_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate laurinterol_stock->serial_dilution bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation_mic Incubate plate (e.g., 37°C, 16-20h) inoculation->incubation_mic read_mic Visually determine MIC (lowest concentration with no growth) incubation_mic->read_mic plating Plate aliquots from clear wells onto agar plates read_mic->plating incubation_mbc Incubate agar plates plating->incubation_mbc read_mbc Determine MBC (lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Potential Antibacterial Mechanisms of this compound

Seaweed-derived secondary metabolites like this compound may exhibit antibacterial activity through various mechanisms.[14]

antibacterial_mechanisms cluster_mechanisms Potential Mechanisms of Action This compound This compound membrane_disruption Disruption of Microbial Cell Membrane This compound->membrane_disruption quorum_sensing Inhibition of Quorum Sensing This compound->quorum_sensing biofilm_formation Inhibition of Biofilm Formation This compound->biofilm_formation bacterial_cell Bacterial Cell membrane_disruption->bacterial_cell quorum_sensing->bacterial_cell biofilm_formation->bacterial_cell cell_death Bacterial Cell Death or Growth Inhibition bacterial_cell->cell_death

Caption: Potential Antibacterial Mechanisms.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Laurinterol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has demonstrated significant antimicrobial properties.[1][2][3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] These protocols are intended for researchers in microbiology, natural product chemistry, and drug development.

The methodologies described herein are based on established standards for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural products.[5][6][7]

Quantitative Data Summary

The antimicrobial activity of this compound has been evaluated against a range of bacteria, including marine biofilm-forming bacteria and various species of Mycobacterium. The following table summarizes the reported MIC values.

MicroorganismMIC (µg/mL)Reference
Bacillus altitudinis< 3.9[8]
Bacillus pumilus< 3.9[8]
Bacillus subtilis< 3.9[8]
Bacillus cereus< 3.9[8]
Mycobacterium tuberculosis H37Rv50[9][10]
Mycobacterium tuberculosis CIPTIR-F29625[9][10]
Mycobacterium abscessus LIID-016.2[3][11]
Mycobacterium abscessus LIID-026.2[3][11]
Mycobacterium abscessus LIID-036.2[3][11]
Mycobacterium fortuitum LIID-0125[3][11]
Mycobacterium intracellulare LIID-0112.5[3][11]
Mycobacterium intracellulare LIID-0212.5[3][11]

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method. The choice of method may depend on the specific microorganism and the physicochemical properties of this compound.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium, often performed in 96-well microtiter plates.[5][12] This method is suitable for high-throughput screening.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., ampicillin, rifampicin)

  • Solvent control (e.g., DMSO)

  • Sterile water or saline

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Culture the test microorganism on a suitable agar medium overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation of Microtiter Plate:

    • Add the prepared inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth without inoculum), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[12]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[4][12]

    • Alternatively, the growth can be assessed by measuring the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.[12][13] This method is considered a reference standard and is particularly useful when testing multiple strains simultaneously.[13]

Materials:

  • This compound stock solution

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Bacterial or fungal inoculum

  • Positive and negative controls

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a specific volume of each dilution to molten agar medium (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar-laurinterol mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing agar without this compound.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Spot-inoculate a standardized volume of the prepared inoculum (e.g., 1-10 µL, delivering approximately 10⁴ CFU per spot) onto the surface of each agar plate.[13] Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at the appropriate temperature and duration.[13]

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Stock (in DMSO) dilutions Serial Dilutions in 96-well Plate This compound->dilutions inoculation Inoculation of 96-well Plate dilutions->inoculation inoculum_prep Inoculum Prep (0.5 McFarland) final_inoculum Final Inoculum (5x10^5 CFU/mL) inoculum_prep->final_inoculum final_inoculum->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation readout Visual Inspection or OD Reading incubation->readout mic_determination MIC Determination readout->mic_determination Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis laurinterol_stock This compound Stock Solution serial_dilutions Serial Dilutions laurinterol_stock->serial_dilutions add_to_agar Add to Molten Agar serial_dilutions->add_to_agar pour_plates Pour Agar Plates add_to_agar->pour_plates spot_inoculate Spot Inoculate Plates pour_plates->spot_inoculate inoculum_prep Inoculum Preparation (0.5 McFarland) inoculum_prep->spot_inoculate incubation Incubation spot_inoculate->incubation read_results Examine for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination

References

Investigating Laurinterol: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Laurinterol, a brominated sesquiterpene primarily isolated from red algae of the genus Laurencia, has emerged as a significant lead compound in the field of drug discovery. Its diverse range of biological activities, including antimicrobial, anticancer, and anti-biofilm properties, makes it a compelling candidate for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's bioactivities, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations.

Biological Activities and Quantitative Data

This compound has demonstrated potent activity across various biological assays. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.

Table 1: Antimicrobial Activity of this compound
OrganismStrainAssay TypeActivity MetricValueReference
Mycobacterium tuberculosisCIPTIR-F296Broth MicrodilutionMIC25 µg/mL[1]
Mycobacterium tuberculosisH37RvBroth MicrodilutionMIC25-50 µg/mL[2]
Mycobacterium abscessusLIID-01, 02, 03Broth MicrodilutionMIC6.2 µg/mL[2]
Mycobacterium intracellulareLIID-02Broth MicrodilutionMIC6.25-25 µg/mL[2]
Bacillus altitudinisMarine IsolateBroth MicrodilutionMIC<3.9 µg/mL[3]
Bacillus pumilusMarine IsolateBroth MicrodilutionMIC<3.9 µg/mL[3]
Bacillus subtilisMarine IsolateBroth MicrodilutionMIC<3.9 µg/mL[3]
Bacillus cereusMarine IsolateBroth MicrodilutionMIC<3.9 µg/mL[3]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic and Other Biological Activities of this compound
Cell Line / OrganismActivityAssay TypeActivity MetricValueReference
Vero (normal kidney cells)CytotoxicityWST-1 AssayIC₅₀15.68 µg/mL[4]
MCF-7 (breast cancer)CytotoxicityWST-1 AssayIC₅₀16.07 µg/mL[4]
Murine MacrophagesCytotoxicityNot specifiedCC₅₀23.7 µg/mL[1]
Leishmania amazonensisAntiprotozoalNot specifiedIC₅₀34.45 µM[5]
Termites (Reticulitermes speratus)InsecticidalNot specifiedLD₅₀2.2 µ g/insect
Acetylcholinesterase (AChE)Enzyme InhibitionEllman's Method% InhibitionStrong

IC₅₀: Half-maximal Inhibitory Concentration CC₅₀: Half-maximal Cytotoxic Concentration LD₅₀: Lethal Dose, 50%

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a p53-dependent pathway. The compound activates the tumor suppressor protein p53, leading to the transcriptional activation of p21, a cell cycle inhibitor. This cascade ultimately results in the activation of caspases and subsequent programmed cell death.

G This compound This compound p53 p53 Activation This compound->p53 p21 p21 Promoter Activation p53->p21 Caspase Caspase Activation p53->Caspase CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase->Apoptosis

Caption: this compound-induced p53-dependent apoptotic pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Cytotoxicity Assay Protocol (WST-1 Method)

This protocol outlines the determination of the cytotoxic effects of this compound on a mammalian cell line, such as MCF-7, using a WST-1 cell proliferation assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MCF-7 cells

  • DMEM/F12 supplemented medium

  • 96-well microplates

  • WST-1 reagent

  • Microplate reader

Workflow Diagram:

G cluster_0 Cell Seeding and Treatment cluster_1 WST-1 Assay and Data Analysis A Seed MCF-7 cells in a 96-well plate B Incubate for 24 hours A->B C Add serial dilutions of this compound B->C D Incubate for another 24 hours C->D E Add WST-1 reagent to each well D->E F Incubate for 90 minutes E->F G Measure absorbance at 450 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Procedure:

  • Seed MCF-7 cells in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • After 24 hours, replace the medium with the prepared this compound dilutions and incubate for an additional 24 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Add 10 µL of WST-1 reagent to each well and incubate for 90 minutes.[4]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Protocol (Broth Microdilution)

This protocol describes the determination of the minimum inhibitory concentration of this compound against bacterial strains using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Bacterial culture (e.g., Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microplates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 100 µL of broth to each well.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. For a more quantitative measure, a viability indicator like resazurin can be added and the absorbance or fluorescence measured.

Anti-Biofilm Assay Protocol (Crystal Violet Method)

This protocol details the assessment of this compound's ability to inhibit biofilm formation by bacteria.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Bacterial culture capable of biofilm formation (e.g., Bacillus species)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • 96-well flat-bottom microplates

  • Crystal Violet solution (0.1%)

  • Ethanol (96%) or acetic acid (33%)

Workflow Diagram:

G cluster_0 Biofilm Formation and Treatment cluster_1 Staining and Quantification A Inoculate bacterial suspension in a 96-well plate B Add this compound at various concentrations A->B C Incubate for 48 hours at 35°C B->C D Wash wells to remove non-adherent cells C->D E Fix biofilm with methanol D->E F Stain with Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize bound stain with ethanol/acetic acid G->H I Measure absorbance at 595 nm H->I

Caption: Workflow for the anti-biofilm activity assay.

Procedure:

  • In a 96-well flat-bottom plate, add 100 µL of bacterial suspension and 100 µL of this compound at the desired concentrations.[3]

  • Incubate the plate at 35°C for 48 hours to allow for biofilm formation.[3]

  • After incubation, carefully discard the medium and wash the wells with sterile distilled water to remove planktonic bacteria.[3]

  • Fix the biofilm by adding 250 µL of methanol to each well and incubating for 15 minutes.[3]

  • Remove the methanol and allow the plate to air dry.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[3]

  • Wash the wells with distilled water to remove excess stain.

  • Solubilize the bound crystal violet by adding 250 µL of 96% ethanol or 33% acetic acid.[3][6]

  • Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is for determining the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of AChE solution to each well.

  • Add 5 µL of this compound at various concentrations to the wells. Include a positive control (e.g., physostigmine) and a negative control (buffer).

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Prepare a reaction mixture containing the phosphate buffer, DTNB, and ATCI.

  • Initiate the reaction by adding 200 µL of the reaction mixture to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.[7]

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.

These protocols provide a solid foundation for researchers to explore the multifaceted therapeutic potential of this compound. The provided quantitative data and the elucidated apoptotic pathway underscore its promise as a lead compound for the development of new drugs.

References

Application of Laurinterol in Studying Biofilm Formation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurinterol, a brominated sesquiterpene isolated from marine red algae of the genus Laurencia, particularly Laurencia johnstonii, has emerged as a promising natural compound in the study of bacterial biofilm formation.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute significantly to antibiotic resistance and persistent infections. This compound exhibits potent antibacterial and anti-biofilm activities, making it a valuable tool for investigating the mechanisms of biofilm development and for the potential development of novel anti-biofilm therapeutics.

These application notes provide a comprehensive overview of the use of this compound in biofilm research, including its proposed mechanisms of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanisms of Action

The anti-biofilm activity of this compound is thought to be multifactorial, targeting several key stages of biofilm formation. The proposed mechanisms include:

  • Disruption of Microbial Cell Membranes: this compound may interfere with the integrity and function of bacterial cell membranes, leading to leakage of cellular components and dissipation of the membrane potential. This is supported by reports of this compound acting as a potent Na+/K+ ATPase inhibitor.

  • Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. This compound is suggested to inhibit QS signaling, thereby disrupting the coordinated development of biofilms. However, the specific QS pathways targeted by this compound are currently not well-elucidated and represent an active area of research.

  • Interference with Extracellular Polymeric Substance (EPS) Production: The EPS matrix is a critical structural component of biofilms, providing protection and stability. This compound may inhibit the synthesis or promote the degradation of key EPS components, such as polysaccharides and extracellular DNA (eDNA), thus weakening the biofilm structure.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound. It is important to note that while Minimum Inhibitory Concentration (MIC) data against planktonic bacteria are available, specific Minimum Biofilm Inhibitory Concentration (MBIC) values for this compound are not yet widely reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

MicroorganismMIC (µg/mL)Reference
Bacillus altitudinis<3.9[1]
Bacillus pumilus<3.9[1]
Bacillus subtilis<3.9[1]
Bacillus cereus<3.9[1]
Marine Bacteria Strains0.1 - 1.0[1]
Mycobacterium abscessus6.2[3]
Mycobacterium tuberculosis CIPTIR-F29625[3]
Other M. tuberculosis strains25-50[3]
Other Nontuberculous mycobacteria (NTM)6.25-25[3]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the anti-biofilm effects of this compound.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the formation of a biofilm by at least 50% (MBIC50) or 90% (MBIC90).

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Crystal Violet solution (0.1% w/v)

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow a fresh overnight culture of the test bacterium. Dilute the culture in fresh broth to an OD600 of 0.05-0.1.

  • Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate. Include a positive control (bacteria with broth and solvent) and a negative control (broth only).

  • Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with PBS, being careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.

experimental_workflow_MBIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation bacterial_culture->inoculation laurinterol_dilutions This compound Serial Dilutions laurinterol_dilutions->inoculation incubation Incubation (24-48h) inoculation->incubation washing_planktonic Wash Planktonic Cells incubation->washing_planktonic staining Crystal Violet Staining washing_planktonic->staining washing_stain Wash Excess Stain staining->washing_stain destaining Destaining washing_stain->destaining quantification Quantification (OD570) destaining->quantification calculation MBIC Determination quantification->calculation

Assessment of Membrane Potential

This protocol uses the fluorescent dye DiSC3(5) to assess changes in bacterial membrane potential upon treatment with this compound.

Materials:

  • Bacterial culture

  • This compound

  • DiSC3(5) dye

  • Potassium chloride (KCl)

  • Valinomycin (as a positive control for depolarization)

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Dye Loading: Resuspend the cells in the buffer containing DiSC3(5) and incubate in the dark to allow the dye to accumulate in polarized cells.

  • Baseline Measurement: Transfer the cell suspension to a cuvette and record the baseline fluorescence.

  • This compound Treatment: Add this compound to the cuvette at the desired concentration and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

  • Positive Control: In a separate experiment, add valinomycin to induce complete depolarization and record the maximum fluorescence.

membrane_potential_assay start Start prep_cells Prepare Bacterial Cells start->prep_cells load_dye Load with DiSC3(5) Dye prep_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_this compound Add this compound measure_baseline->add_this compound monitor_fluorescence Monitor Fluorescence Change add_this compound->monitor_fluorescence depolarization Membrane Depolarization? monitor_fluorescence->depolarization increase_fluorescence Fluorescence Increases depolarization->increase_fluorescence Yes no_change No Significant Change depolarization->no_change No end End increase_fluorescence->end no_change->end

Quantification of Extracellular Polymeric Substances (EPS)

Materials:

  • Biofilm culture

  • 5% Phenol solution

  • Concentrated Sulfuric Acid

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Biofilm Growth: Grow biofilms in the presence and absence of sub-inhibitory concentrations of this compound.

  • EPS Extraction: Harvest the biofilms and extract the EPS using a suitable method (e.g., sonication followed by centrifugation).

  • Reaction: To a sample of the extracted EPS, add 5% phenol solution followed by concentrated sulfuric acid.

  • Incubation: Allow the reaction to proceed.

  • Quantification: Measure the absorbance at 490 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the polysaccharide concentration in the samples.

Materials:

  • Biofilm culture

  • DNA extraction kit

  • Fluorometer or qPCR instrument

  • Fluorescent DNA-binding dye (e.g., PicoGreen) or primers for qPCR

Procedure:

  • Biofilm Growth: Grow biofilms with and without this compound.

  • eDNA Extraction: Isolate eDNA from the biofilm matrix.

  • Quantification:

    • Fluorometry: Use a fluorescent dye that specifically binds to dsDNA and measure the fluorescence.

    • qPCR: Use primers specific for a conserved bacterial gene to quantify the amount of eDNA.

Signaling Pathways for Further Investigation

While the specific targets of this compound within quorum sensing pathways are yet to be identified, researchers can use this compound as a tool to probe the following well-characterized systems in model organisms.

Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa possesses two main AHL-based QS systems, las and rhl, which are hierarchically organized.

Pseudomonas_QS LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence_Biofilm Virulence & Biofilm Formation LasR->Virulence_Biofilm regulates C12_HSL->LasR binds C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR->Virulence_Biofilm regulates C4_HSL->RhlR binds This compound This compound? This compound->LasI inhibits? This compound->LasR antagonizes? This compound->RhlI inhibits? This compound->RhlR antagonizes?

Staphylococcus aureus Quorum Sensing

S. aureus utilizes an autoinducing peptide (AIP)-based QS system (agr) and a key regulator, SarA.

Staphylococcus_QS AgrD AgrD AIP AIP AgrD->AIP processed by AgrB AgrB AgrB AgrC AgrC AIP->AgrC binds & activates AgrA AgrA AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates transcription SarA SarA AgrA->SarA influences Virulence_Biofilm Virulence & Biofilm Formation RNAIII->Virulence_Biofilm regulates SarA->Virulence_Biofilm regulates This compound This compound? This compound->AgrB inhibits? This compound->AgrC antagonizes? This compound->SarA inhibits?

Conclusion and Future Directions

This compound is a valuable natural product for studying bacterial biofilm formation due to its multifaceted mechanisms of action. The protocols provided herein offer a framework for researchers to investigate its effects on biofilm biomass, membrane integrity, and EPS composition. A significant area for future research is the elucidation of the specific molecular targets of this compound within bacterial quorum sensing pathways. Such studies will not only enhance our understanding of biofilm regulation but also pave the way for the development of this compound and its derivatives as novel anti-biofilm agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Laurinterol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Laurinterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this bioactive sesquiterpene from crude extracts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete Extraction: The initial extraction from the algal biomass was not efficient.- Ensure the algal material is properly dried and ground to a fine powder to maximize surface area for solvent penetration.- Use an appropriate solvent-to-biomass ratio (e.g., 10:1 v/w).- Consider sequential extractions with fresh solvent to ensure exhaustive extraction.
Degradation on Silica Gel: this compound, like many sesquiterpenes, can be sensitive to acidic conditions. Standard silica gel has an acidic surface which can cause degradation.- Neutralize the silica gel before use by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent.- Alternatively, use a less acidic stationary phase such as neutral alumina.[1]
Improper Solvent System: The polarity of the mobile phase may be too high, causing this compound to elute too quickly with other impurities, or too low, resulting in broad peaks and poor recovery.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a gradient of n-hexane and ethyl acetate.[2] A typical gradient might start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution of this compound with impurities.- As a rule of thumb, the amount of crude extract loaded should not exceed 1-5% of the mass of the stationary phase for complex mixtures. For partially purified fractions, this can be increased.
Co-elution with Impurities (e.g., Aplysin) Similar Polarity of Compounds: this compound and its common impurity, Aplysin, are structurally similar brominated sesquiterpenes, which can result in similar retention times on normal-phase chromatography.[3]- Employ a shallow gradient during column chromatography to improve resolution between closely eluting compounds.- Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) for final purification, which offers higher resolving power.
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for separating this compound from its structural analogs.- Experiment with different stationary phases. A silver nitrate impregnated silica gel column can sometimes improve the separation of compounds with double bonds.- Reverse-phase chromatography (e.g., C18 silica) can also be effective, eluting more polar compounds first.
This compound Degradation Exposure to Heat: Sesquiterpenes can be thermally labile.- Conduct all purification steps at room temperature or below. If possible, use a refrigerated fraction collector.- Avoid high temperatures when evaporating solvents. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).
Exposure to Light: Some natural products are sensitive to UV and visible light, which can catalyze degradation reactions.- Protect the crude extract and all fractions from direct light by using amber glass vials or by wrapping glassware in aluminum foil.[4]
Inappropriate pH: Extreme pH conditions can lead to the degradation of this compound.- Avoid the use of strong acids or bases during extraction and purification. The phenolic hydroxyl group of this compound may be sensitive to basic conditions.[5]
Crystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Failure to Crystallize Solution is Undersaturated: The concentration of this compound in the solvent is too low.- Slowly evaporate the solvent to increase the concentration of this compound.
Solution is Supersaturated but Nucleation is Inhibited: The energy barrier for crystal nucleation has not been overcome.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound if available.- Cool the solution slowly. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.
Formation of Oil Instead of Crystals High Concentration of Impurities: Impurities can interfere with the formation of a crystal lattice.- Further purify the this compound fraction using chromatography before attempting crystallization.
Inappropriate Solvent System: The chosen solvent may not be suitable for this compound crystallization.- Try a different solvent or a mixture of solvents. Good crystallization solvents are typically those in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures. For non-polar compounds like this compound, consider solvents like hexane, pentane, or mixtures with small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.
Low Crystal Yield Significant Amount of this compound Remaining in the Mother Liquor: The solubility of this compound in the crystallization solvent at the final temperature is too high.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of this compound and promote further precipitation.- Concentrate the mother liquor and attempt a second crystallization to recover more product.
Small or Poorly Formed Crystals Rapid Crystal Growth: Fast crystallization often leads to the formation of many small crystals or dendritic growth.- Slow down the cooling rate of the solution.- Use a solvent system in which this compound has slightly lower solubility to slow down the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the most common source for this compound extraction?

A1: this compound is a natural product most commonly isolated from marine red algae of the genus Laurencia, particularly species like Laurencia johnstonii.[3]

Q2: What are the major impurities I should expect to see when purifying this compound?

A2: The most common impurities are other structurally related sesquiterpenes produced by the same algae. Aplysin is a very common co-occurring compound that can be challenging to separate from this compound due to their similar structures and polarities.[3] Debromothis compound is another potential impurity.

Q3: What is a typical yield of this compound from the crude extract?

A3: The abundance of this compound can be quite high in certain Laurencia species. It has been reported to be the major metabolite in Laurencia johnstonii, with an estimated abundance of up to 70% in the total crude extract.[3] However, the final yield of pure this compound after all purification steps will be lower and depends on the efficiency of the extraction and purification methods used.

Q4: How can I monitor the purity of my this compound fractions?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For a more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. Final confirmation of purity and structure should be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][6]

Q5: What are the best storage conditions for purified this compound?

A5: To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C) in a tightly sealed vial to prevent solvent evaporation and protected from light. Given its phenolic nature, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Data Presentation

Table 1: Summary of a Typical Purification Scheme for this compound from Laurencia johnstonii

Purification StepStationary PhaseMobile Phase/SolventTypical Purity of this compound FractionNotes
Initial Extraction N/AEthanol or Methanol~70% of the extractable organic matter[3]Yields a complex crude extract containing lipids, pigments, and other secondary metabolites.
Size Exclusion Chromatography Sephadex LH-20Methanol or a mixture of Chloroform/MethanolEnriched this compound fractionThis step is effective for removing high molecular weight compounds like pigments and lipids.
Silica Gel Chromatography Silica Geln-hexane/Ethyl acetate (stepwise gradient)[2]>95%This is the main purification step to separate this compound from other closely related sesquiterpenes.
Crystallization N/AHexane or Pentane>99%Final polishing step to obtain high-purity this compound.

Experimental Protocols

Detailed Methodology for the Extraction and Purification of this compound

This protocol is a generalized procedure based on commonly cited methods.[2]

  • Extraction:

    • Air-dry the fresh algal material (Laurencia johnstonii) in a well-ventilated area, protected from direct sunlight.

    • Grind the dried algae into a fine powder.

    • Macerate the powdered algae with ethanol (or methanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Preliminary Fractionation (Size Exclusion Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions by TLC (e.g., using a mobile phase of hexane:ethyl acetate 9:1) and combine the fractions containing this compound (identified by comparison with a standard or by subsequent analysis).

  • Purification (Silica Gel Chromatography):

    • Concentrate the this compound-containing fractions from the previous step.

    • Prepare a silica gel column packed with a suitable amount of silica gel (e.g., 100 g of silica for every 1-2 g of the enriched fraction).

    • Load the concentrated fraction onto the column.

    • Elute the column using a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).[2]

    • Collect fractions and monitor by TLC. Combine the pure this compound fractions.

  • Final Purification (Crystallization):

    • Evaporate the solvent from the combined pure this compound fractions.

    • Dissolve the resulting residue in a minimal amount of a suitable solvent for crystallization, such as hot hexane.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Laurinterol_Purification_Workflow cluster_extraction Extraction cluster_fractionation Preliminary Fractionation cluster_purification Purification cluster_final Final Polishing start Dried Laurencia sp. Powder extraction Maceration with Ethanol start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract sephadex Sephadex LH-20 Chromatography crude_extract->sephadex tlc1 TLC Monitoring sephadex->tlc1 enriched_fraction Enriched this compound Fraction tlc1->enriched_fraction silica_gel Silica Gel Chromatography (n-hexane/EtOAc gradient) enriched_fraction->silica_gel tlc2 TLC Monitoring silica_gel->tlc2 pure_fraction Pure this compound Fraction tlc2->pure_fraction crystallization Crystallization (e.g., from Hexane) pure_fraction->crystallization final_product Pure Crystalline this compound crystallization->final_product

References

Technical Support Center: Laurinterol Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of laurinterol in various organic solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
This compound precipitation in solution The solvent may be inappropriate for the concentration used, or the temperature may have decreased, reducing solubility. This compound has low predicted water solubility.Use a solvent in which this compound is known to be soluble, such as DMSO.[1] If using other organic solvents, ensure the solution is not supersaturated. Gentle warming and sonication may help redissolve the compound, but be mindful of potential degradation at elevated temperatures.
Discoloration of this compound solution Phenolic compounds can be susceptible to oxidation, which may cause a change in color. Exposure to light and air can accelerate this process.Store this compound solutions in amber vials to protect from light. Prepare fresh solutions for critical experiments. Purging the vial with an inert gas like nitrogen or argon before sealing can also minimize oxidation.
Inconsistent results in bioassays This could be due to the degradation of this compound in the experimental medium or solvent. The stability of phenolic compounds can be affected by pH and temperature.Ensure the pH of your experimental medium is compatible with this compound stability. Whenever possible, prepare fresh dilutions from a stock solution just before the experiment. If the experimental protocol involves elevated temperatures, consider performing a preliminary stability test of this compound under those conditions.
Variable retention times in HPLC analysis Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time drift. Poor column equilibration between injections can also be a factor.Use a column oven to maintain a consistent temperature.[2][3] Ensure the mobile phase is well-mixed and degassed.[2][3] Regularly check the HPLC pump for leaks and verify the flow rate.[2][3] Allow for adequate column equilibration time between runs.[3]
Peak tailing in HPLC chromatograms This can be caused by interactions between the phenolic hydroxyl group of this compound and active sites on the silica-based column packing.Use a high-purity silica column. Adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to reduce peak tailing by suppressing the ionization of silanol groups on the stationary phase.
Appearance of unexpected peaks in HPLC These could be degradation products of this compound. Forced degradation studies show that phenolic compounds can degrade under acidic, basic, oxidative, and photolytic stress.To confirm if the new peaks are degradation products, perform a forced degradation study on a pure sample of this compound. Analyze the stressed samples by HPLC-MS to identify the degradation products.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving and storing this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound.[1] For other organic solvents, consider the following based on studies of similar phenolic compounds:

  • Ethanol: Generally provides good stability, especially when stored at refrigerated temperatures.

  • Methanol: May show more variability in stability compared to ethanol and DMSO.[1]

It is always recommended to prepare fresh solutions for sensitive experiments.

2. How should solid this compound be stored?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4 °C

  • Long-term (months to years): -20 °C

Properly stored, this compound has a shelf life of over three years.[1]

3. What are the likely degradation pathways for this compound?

This compound is a sesquiterpenoid, a phenol, and an organobromine compound.[4] Potential degradation pathways include:

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions. This can lead to the formation of quinone-type structures.

  • Debromination: The carbon-bromine bond could potentially be cleaved under certain conditions, such as in the presence of reducing agents or upon exposure to high-energy light.

  • Rearrangement: As a sesquiterpenoid, the carbon skeleton may undergo rearrangements, especially under acidic conditions.

4. How can I monitor the stability of this compound in my solvent?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate this compound from its potential degradation products. The stability can be assessed by monitoring the peak area of this compound over time under specific storage conditions. A decrease in the this compound peak area and the appearance of new peaks would indicate degradation.

Quantitative Data Summary

Solvent Compound Storage Condition Stability Assessment
DMSO (10%) Gallic AcidRefrigeratedExcellent stability, minimal fluctuation in absorbance.[1]
Ethanol (100%) Gallic AcidRefrigeratedModerate stability, with some variability.[1]
Methanol Gallic AcidRefrigeratedRelatively stable absorbance.[1]
DMSO (10%) QuercetinRefrigeratedHigh stability.
Ethanol (100%) QuercetinRefrigeratedSignificant variability in absorbance.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in an Organic Solvent

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired organic solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Storage:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from storage.

    • Allow the vial to come to room temperature before analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance and increase in the area of any new peaks, which may correspond to degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Store samples storage_fridge 4°C aliquot->storage_fridge storage_freezer -20°C aliquot->storage_freezer hplc_analysis HPLC Analysis at Time Points (T=0, T=1, T=2...) storage_rt->hplc_analysis storage_fridge->hplc_analysis storage_freezer->hplc_analysis data_analysis Data Analysis (% this compound Remaining) hplc_analysis->data_analysis end end data_analysis->end Stability Report

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Is the this compound solution clear? start->check_solution check_hplc Are HPLC results consistent? start->check_hplc precipitate Precipitation observed check_solution->precipitate No degradation Suspect degradation check_solution->degradation Yes, but discolored hplc_issue HPLC method issue check_hplc->hplc_issue No solution1 Change solvent or concentration precipitate->solution1 solution2 Prepare fresh solution, store properly degradation->solution2 solution3 Consult HPLC troubleshooting guide hplc_issue->solution3

Caption: Troubleshooting logic for this compound experiments.

References

Overcoming low yield in the isolation of Laurinterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of Laurinterol.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields of this compound during the isolation process.

Question: Why is my final yield of this compound consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of the starting material, the efficiency of the extraction, losses during purification, and potential degradation of the compound.

Below is a decision tree to help diagnose the cause of low yield:

G start Start: Low this compound Yield check_raw_material 1. Assess Raw Material (Laurencia spp.) start->check_raw_material extraction_efficiency 2. Evaluate Extraction Efficiency check_raw_material->extraction_efficiency Raw Material OK species_id Action: Verify species. Use fresh or properly dried/stored algae. check_raw_material->species_id Incorrect Species or Poor Quality? purification_loss 3. Analyze Purification Steps extraction_efficiency->purification_loss Extraction OK solvent_choice Action: Use polar solvents (Ethanol/Methanol). Increase solvent-to-biomass ratio. Extend extraction time. extraction_efficiency->solvent_choice Suboptimal Extraction? degradation 4. Check for Degradation purification_loss->degradation Purification OK chromatography_issues Action: Optimize column loading. Use stepwise gradient elution. Consider alternative chromatography (e.g., Sephadex LH-20). purification_loss->chromatography_issues Loss during Chromatography? stability_issues Action: Minimize exposure to light and heat. Work at lower temperatures. Use antioxidants if necessary. degradation->stability_issues Degradation Suspected? end end degradation->end All factors checked

Caption: Troubleshooting decision tree for low this compound yield.

Question: My crude extract shows high this compound content (TLC/LC-MS), but the yield drops significantly after silica gel chromatography. What is happening?

Answer: This is a common issue. This compound, being a phenolic compound, can irreversibly adsorb to the acidic silica gel, leading to significant sample loss. Additionally, the prolonged exposure to silica can catalyze degradation.

Potential Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., hexane/ethyl acetate with 0.1% triethylamine).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based resin like Sephadex LH-20, which separates based on size and polarity.[1][2]

  • Minimize Contact Time: Employ flash column chromatography instead of traditional gravity-fed columns to reduce the time the compound spends on the stationary phase.

Question: What is the best solvent system for extracting this compound from Laurencia species?

Answer: The choice of solvent is critical for maximizing the extraction of this compound.

  • Recommended Solvents: Polar solvents like ethanol and methanol are effective for extracting this compound and other sesquiterpenoids from algal biomass.[1][3][4] Maceration with ethanol for 24 hours or soaking in methanol for several days are commonly reported methods.[3][4]

  • Solvent Partitioning: After initial extraction, a liquid-liquid partition between ethyl acetate (EtOAc) and water is often used to separate compounds based on polarity. This compound, being moderately polar, will partition into the ethyl acetate layer.[4]

Frequently Asked Questions (FAQs)

What is a typical yield for this compound isolation?

The yield of this compound is highly variable and depends on the species of Laurencia, geographical location, collection season, and the isolation method. Reported yields in the literature can be used as a benchmark.

Source OrganismExtraction MethodPurification MethodFinal YieldReference
Laurencia nidificaMethanol extraction, partitioned with EtOAcSilica gel column chromatography, preparative TLC0.87% of dried alga[4]
Laurencia johnstoniiEthanolic extractionSolid-liquid extraction, silica gel column, HPLC8 mg from 3 g of crude extract[3]
Laurencia johnstoniiNot specifiedNot specifiedStated as the major metabolite, ~70% of crude extract[1]
How can I confirm the presence and purity of this compound in my fractions?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the presence of this compound. It can be visualized under UV light or by staining with a 5% phosphomolybdic acid-ethanol solution followed by heating.[4]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are definitive methods to confirm the structure of the isolated compound. The chemical shifts can be compared with published data.[3]

  • Mass Spectrometry (MS): Mass spectrometry will help in confirming the molecular weight of this compound (C15H19BrO).[5]

What are the optimal storage conditions for this compound?

This compound is a sesquiterpenoid and a phenol, which can be susceptible to oxidation and degradation. For long-term storage, it is recommended to store the pure compound at -20°C in a tightly sealed vial, protected from light and air.[3]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Laurencia spp.

This protocol is a generalized procedure based on methods reported in the literature.[1][3][4]

Caption: General workflow for this compound extraction.

  • Preparation: Air-dry the collected Laurencia seaweed and grind it into a fine powder.

  • Extraction:

    • Soak the dried algal powder (e.g., 100 g) in ethanol or methanol (e.g., 500 mL) at room temperature for 24-48 hours.[3]

    • Filter the mixture and collect the solvent. Repeat the extraction process with fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Partitioning:

    • Resuspend the crude extract in water and partition it against an equal volume of ethyl acetate (EtOAc).

    • Separate the layers. The this compound will be in the EtOAc layer.

    • Wash the EtOAc layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent to yield the crude EtOAc fraction.

Protocol 2: Purification of this compound

This protocol outlines the chromatographic steps to isolate pure this compound from the crude extract.

  • Initial Chromatography (Sephadex LH-20):

    • Dissolve the crude EtOAc fraction in a small amount of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. Monitor the fractions by TLC to identify those containing this compound.[1][2]

  • Silica Gel Column Chromatography:

    • Pool the this compound-containing fractions from the previous step and concentrate.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column using a stepwise gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with EtOAc).[1][4]

    • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Final Purification (HPLC):

    • For high purity, the fractions containing this compound can be further purified using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).[3]

    • Monitor the elution at a wavelength of around 280 nm.[3]

References

Technical Support Center: Quantification of Laurinterol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of laurinterol in complex mixtures, such as extracts from marine algae.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary analytical methods for the quantification of this compound, a brominated sesquiterpene commonly found in red algae of the Laurencia genus, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. GC-MS is well-suited for volatile and semi-volatile compounds like sesquiterpenes, while HPLC is effective for less volatile compounds and can be coupled with various detectors for enhanced selectivity and sensitivity.

Q2: I am observing significant peak tailing in my chromatogram. What are the possible causes and solutions?

A2: Peak tailing can compromise the accuracy and precision of your quantification.[1] Several factors can contribute to this issue:

  • Active Sites on the Column: Free silanol groups on the silica support of the column can interact with polar analytes, causing tailing.

    • Solution: Use a highly deactivated column or a column with an end-capping. For HPLC, adding a competing base like triethylamine to the mobile phase or using a buffer to control the pH can help mask these active sites.[1]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column inlet can lead to peak distortion.

    • Solution: Implement a robust sample cleanup procedure. Regularly use a guard column and replace it when performance degrades. Trimming a small portion from the inlet of a GC column can also resolve the issue.[2][3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If necessary, use a column with a higher loading capacity.[1]

  • Dead Volume: Unswept volumes in the system, for example, from improper column installation, can cause peak broadening and tailing.

    • Solution: Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.[2]

Q3: My results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate them?

A3: Matrix effects, which can manifest as ion suppression or enhancement in LC-MS, are a significant challenge when analyzing complex mixtures.[4][5][6] They occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte.[5][7]

  • Identification:

    • Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.[6]

    • Matrix Effect Factor: Compare the peak area of a standard in a clean solvent to the peak area of a standard spiked into a blank matrix extract. A significant difference suggests the presence of matrix effects.[6]

  • Mitigation Strategies:

    • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound that co-elutes with this compound can also be effective.[7]

Q4: How can I assess the stability of this compound in my samples and during analysis?

A4: While this compound is noted as a stable phenolic compound, it is crucial to assess its stability under your specific experimental conditions.[7] Forced degradation studies are essential for developing a stability-indicating method.[8][9][10]

  • Forced Degradation Studies: Subject this compound standard solutions to various stress conditions to identify potential degradation products and pathways.[8][10] Common stress conditions include:

    • Acid and Base Hydrolysis: Reflux the analyte in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[11]

    • Oxidation: Expose the analyte to an oxidizing agent like hydrogen peroxide (3-30%).[11]

    • Thermal Stress: Heat the analyte in solution or as a solid at an elevated temperature.

    • Photostability: Expose the analyte to UV and visible light.

  • Stability-Indicating Method: Your analytical method should be able to separate the intact this compound from any degradation products formed during these stress studies.[9]

Troubleshooting Guides

GC-MS Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination at the inlet.Trim 10-20 cm from the front of the column.[2]
Active sites in the liner or on the column.Use a deactivated liner and an inert column.
Improper column installation (dead volume).Reinstall the column, ensuring the correct insertion depth in the inlet and detector.[2]
Low Sensitivity/Poor Response Inlet contamination.Perform inlet maintenance: replace the liner, septum, and O-ring.[3]
Leak in the system.Check for leaks using an electronic leak detector, paying close attention to the septum and column connections.
MS source requires cleaning.Vent the MS and clean the ion source components according to the manufacturer's instructions.
Irreproducible Retention Times Fluctuation in carrier gas flow.Check the gas supply and ensure the electronic pressure control is functioning correctly.
Column oven temperature instability.Verify the oven temperature is stable and the program is running as expected.
Column degradation.Condition the column or replace it if it is old or has been exposed to harsh conditions.
HPLC-UV/MS Troubleshooting
Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with free silanols.Use a mobile phase with a pH that ensures this compound is in a neutral form. Add a competing base (e.g., triethylamine) to the mobile phase.[1]
Blocked column frit.Backflush the column. If the problem persists, replace the frit or the column.[12]
Column void.A void at the head of the column can cause peak distortion. Replace the column.[1]
Fluctuating Baseline Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Contaminated mobile phase.Prepare fresh mobile phase using high-purity solvents and reagents.
Detector lamp aging.Replace the UV lamp if its energy output is low.
Ion Suppression/Enhancement (LC-MS) Co-eluting matrix components.Improve chromatographic resolution to separate this compound from interfering compounds.[4]
High salt concentration in the sample.Use a desalting step during sample preparation, such as SPE.
Inefficient desolvation in the MS source.Optimize MS source parameters (e.g., gas flow, temperature).

Quantitative Data Summary

The following table presents representative performance characteristics for the quantification of sesquiterpenes, like this compound, in complex matrices using GC-MS and HPLC, based on validated methods reported in the literature.

Parameter GC-MS HPLC-UV/MS
Linearity (R²) ≥ 0.998> 0.999
Limit of Detection (LOD) 1-5 ng/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 3-15 ng/mL0.3-3 µg/mL
Accuracy (Recovery %) 80-115%90-110%
Precision (RSD %) ≤ 12%< 10%

Note: These values are illustrative and may vary depending on the specific instrumentation, method parameters, and matrix complexity.

Experimental Protocols

Protocol 1: Sample Preparation from Marine Algae
  • Drying and Grinding: Lyophilize or air-dry the algal tissue to a constant weight. Grind the dried tissue into a fine powder.

  • Extraction:

    • Perform a solvent extraction of the powdered algae. A common solvent system is a mixture of dichloromethane and methanol (2:1, v/v).

    • Alternatively, an ethanolic extraction can be used.[2]

    • Use sonication or maceration to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction (LLE): Partition the concentrated extract between an organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a silica or C18 SPE cartridge for further purification.

    • Condition the cartridge with a non-polar solvent (e.g., hexane).

    • Load the sample and wash with a solvent of low to intermediate polarity to remove interfering compounds.

    • Elute the fraction containing this compound with a more polar solvent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Typical GC-MS Method for this compound Quantification
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 5°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound. A full scan can be used for initial identification.

Protocol 3: Typical HPLC-UV Method for this compound Quantification
  • HPLC System: Agilent 1200 series or equivalent with a UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Gradient Program:

    • Start with 50% acetonitrile.

    • Linearly increase to 95% acetonitrile over 20 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound's chromophore (phenolic group), typically around 280 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Algae Marine Algae Sample Extract Solvent Extraction Algae->Extract Cleanup SPE/LLE Cleanup Extract->Cleanup Analysis GC-MS or HPLC Analysis Cleanup->Analysis Quant Quantification & Reporting Analysis->Quant Troubleshooting_Peak_Tailing cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Peak Tailing Observed Check_Overload Is the sample too concentrated? Start->Check_Overload Check_Column Is the column contaminated or old? Check_Overload->Check_Column No Sol_Dilute Dilute Sample Check_Overload->Sol_Dilute Yes Check_MobilePhase Is the mobile phase pH correct? (HPLC) Check_Column->Check_MobilePhase No Sol_Maintain Perform Column Maintenance (Trim/Backflush/Replace) Check_Column->Sol_Maintain Yes Check_Installation Is the column installed correctly? Check_MobilePhase->Check_Installation No Sol_AdjustMP Adjust Mobile Phase pH Check_MobilePhase->Sol_AdjustMP Yes Sol_Reinstall Reinstall Column Check_Installation->Sol_Reinstall Yes

References

Technical Support Center: Working with Laurinterol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Laurinterol in aqueous solutions. This compound, a brominated sesquiterpene with significant biological activities, is inherently hydrophobic, posing challenges for its use in aqueous experimental systems. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound solutions.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous buffer/media This compound has very low aqueous solubility. The final concentration of the organic co-solvent may be too low to maintain solubility.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. - Prepare a more concentrated stock solution of this compound in 100% DMSO or ethanol and use a smaller volume to add to the aqueous medium. - Consider using a different solubilization method, such as complexation with cyclodextrins.
Cloudiness or formation of a milky suspension This indicates that this compound is not fully dissolved and is forming fine precipitates or an emulsion.- Ensure the this compound stock solution is completely clear before adding it to the aqueous phase. - Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. - The final concentration of this compound may be too high for the chosen solvent system. Try working with a lower final concentration.
Precipitation over time (instability) The solution may be supersaturated, leading to crystallization or precipitation over time. The stability may also be affected by temperature changes.- Prepare fresh this compound solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - If using a co-solvent system, ensure the final concentration of the co-solvent is sufficient to maintain long-term stability for the duration of the experiment. - For cyclodextrin complexes, ensure the optimal molar ratio has been determined for maximum stability.
Inconsistent experimental results Inaccurate concentration of this compound due to partial precipitation. The solvent (e.g., DMSO) may be affecting the biological system.- Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, do not use the solution. - Prepare a vehicle control (containing the same concentration of the co-solvent or cyclodextrin as the this compound-treated samples) to account for any effects of the solubilizing agent on the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture applications.[1] A concentrated stock solution (e.g., 10-20 mM) can be prepared in 100% DMSO and then diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: I am observing precipitation when I add my this compound-DMSO stock to my aqueous buffer. What can I do?

A2: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Decrease the final this compound concentration: Your target concentration might be above its solubility limit in the final aqueous buffer.

  • Increase the final DMSO concentration: While keeping cell viability in mind, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to keep this compound in solution.[2]

  • Use a different co-solvent: Ethanol can also be used as a co-solvent. Sometimes a mixture of co-solvents can be more effective.

  • Try a different solubilization technique: Encapsulation with cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds.

Q3: Can I use ethanol to dissolve this compound? What are the recommended concentrations?

A3: Yes, ethanol is a suitable co-solvent for this compound. Similar to DMSO, a concentrated stock solution should be prepared in 100% ethanol and then diluted. The final ethanol concentration in your aqueous solution should be kept as low as possible to avoid affecting your experimental system. For many phenolic compounds, ethanol and its aqueous mixtures are effective solvents.[3][4][5]

Q4: What are cyclodextrins and how can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[6][7][8] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9][10]

Q5: How do I prepare a this compound solution using cyclodextrins?

A5: A general procedure involves dissolving the cyclodextrin in water and then adding the this compound (dissolved in a minimal amount of an organic solvent like ethanol) to the cyclodextrin solution. The mixture is then stirred or sonicated to facilitate complex formation, followed by sterile filtration. The optimal molar ratio of this compound to cyclodextrin needs to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: For cell culture experiments, the final concentration of DMSO in the medium should ideally be below 0.5% to minimize toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Solubilization of this compound using β-Cyclodextrin

Objective: To prepare an aqueous solution of this compound using β-cyclodextrin to enhance its solubility.

Materials:

  • This compound (solid)

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol (100%)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Determine Molar Ratios: Start by testing different molar ratios of this compound to β-cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization and stability.

  • Prepare Cyclodextrin Solution: In a sterile container, dissolve the calculated amount of β-cyclodextrin in the desired volume of sterile water. Gentle warming and stirring can aid dissolution.

  • Prepare this compound Solution: In a separate sterile tube, dissolve the calculated amount of this compound in a minimal volume of 100% ethanol.

  • Form the Complex: While stirring the cyclodextrin solution, slowly add the this compound-ethanol solution dropwise.

  • Equilibrate: Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination and undissolved particles.

  • Storage: Store the this compound-cyclodextrin complex solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

Quantitative Data for Solubilization of Structurally Similar Compounds

Table 1: Solubility of Selected Phenolic Compounds in Ethanol-Water Mixtures

CompoundTemperature (°C)Ethanol Mole FractionSolubility (mg/mL)
Gallic Acid250.2~15
Ferulic Acid250.5~50
Caffeic Acid250.3~20

Note: These are approximate values gathered from various sources and should be used for guidance only.

Table 2: Enhancement of Sesquiterpene Solubility with β-Cyclodextrin

SesquiterpeneMolar Ratio (Compound:β-CD)Solubility Increase (Fold)
Dehydrocostuslactone1:1~10
Costunolide1:1~46
β-Caryophyllene1:1 (with Methyl-β-CD)Significant increase

Source: Adapted from studies on sesquiterpene lactone and β-caryophyllene complexation.[6][9]

Visualization of this compound's Biological Pathways

This compound has been reported to induce apoptosis in cancer cells through a p53-dependent pathway and to inhibit the Na+/K+-ATPase pump. The following diagrams illustrate these signaling pathways.

Laurinterol_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

Laurinterol_ATPase_Inhibition cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Ion_Gradient Disruption of Na+ and K+ Ion Gradient NaK_ATPase->Ion_Gradient This compound This compound This compound->NaK_ATPase Inhibits Cellular_Effects Downstream Cellular Effects (e.g., altered membrane potential, Ca2+ signaling) Ion_Gradient->Cellular_Effects

References

Technical Support Center: Scaling Up the Purification of Laurinterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification process for laurinterol, a bioactive sesquiterpenoid isolated from red algae of the Laurencia genus.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound purification from a lab-scale to a larger production?

A1: Scaling up the purification of natural products like this compound presents several challenges. Efficiency of the operation becomes critical as the quantity increases without compromising quality.[1] Key challenges include:

  • Maintaining Resolution in Chromatography: Achieving the same separation efficiency at a larger scale can be difficult. Factors like column packing, flow rate, and solvent gradients need to be carefully optimized.

  • Increased Solvent Consumption: Larger scale purifications require significantly more solvents, impacting cost and environmental footprint. Solvent recovery and recycling systems may be necessary.[2]

  • Compound Stability: this compound's stability over longer processing times and potentially higher temperatures during large-scale solvent evaporation needs to be considered to prevent degradation.

  • Impurity Profile: The concentration and variety of impurities may differ in larger batches of crude extract, requiring adjustments to the purification strategy.

  • Cost-Effectiveness: The economic viability of the purification process at a larger scale is a major consideration, encompassing costs of raw materials, solvents, equipment, and labor.[3]

Q2: My this compound seems to be degrading during silica gel flash chromatography. What can I do?

A2: this compound, like many natural products, can be sensitive to the acidic nature of standard silica gel. If you observe degradation, consider the following troubleshooting steps:

  • Test for Silica Stability: Before running a large column, perform a simple test by spotting your crude extract on a TLC plate, letting it sit for a few hours, and then developing it to see if new, lower Rf spots (degradation products) appear.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina or a bonded silica phase (e.g., diol).[4] For very sensitive compounds, reversed-phase chromatography (C18) might be a better option.

Q3: I'm observing significant peak tailing or fronting for this compound during flash chromatography, leading to poor separation. What are the likely causes and solutions?

A3: Poor peak shape is a common issue in chromatography and can be caused by several factors:

  • Strong Interaction with the Stationary Phase: If this compound interacts too strongly with the silica gel, it can lead to tailing. This might be due to the presence of acidic or basic functional groups. Adding a modifier to your mobile phase, such as a small amount of acetic acid or triethylamine, can improve peak shape.

  • Solubility Issues: If this compound has poor solubility in the mobile phase, it can cause tailing. Ensure your chosen solvent system is appropriate for both this compound and the impurities you are trying to separate.

  • Column Overloading: Injecting too much crude extract onto the column can lead to peak distortion. As a general rule for flash chromatography, the sample load should be around 1-10% of the silica gel weight, depending on the difficulty of the separation.

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to band broadening and poor peak shape. Ensure the column is packed uniformly.

Q4: How can I effectively remove the pigments (like chlorophyll) from the crude Laurencia extract before large-scale chromatography?

A4: Pigments like chlorophyll can interfere with chromatographic purification. Several methods can be employed for their removal:

  • Solvent Partitioning: Perform a liquid-liquid extraction. Chlorophylls are highly soluble in nonpolar solvents. You can partition your crude extract between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane) to remove a significant portion of the pigments.

  • Saponification: This method involves treating the extract with a mild alkali solution (e.g., 1% NaOH) in an alcohol/water mixture.[5][6] This converts the chlorophyll into water-soluble chlorophyllin, which can then be separated from the lipid-soluble this compound.

  • Adsorbent Treatment: Passing the crude extract through a bed of activated carbon or other adsorbents can effectively remove pigments. However, be aware that this can also lead to the loss of your target compound, so it should be optimized carefully.

Q5: What is a good starting point for developing a crystallization protocol for purified this compound?

A5: Crystallization is an excellent final purification step to obtain high-purity this compound. A general approach involves:

  • Single Solvent Crystallization: Dissolve the purified, semi-solid this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents to try include hexane, heptane, or mixtures of ethyl acetate and hexane. Allow the solution to cool slowly to induce crystallization.[5]

  • Two-Solvent (Anti-Solvent) Crystallization: Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, pentane) until you observe turbidity. Gentle warming to redissolve, followed by slow cooling, can yield crystals.[5]

  • Purity Check: Before attempting crystallization, ensure your this compound is of sufficient purity (ideally >90-95%), as impurities can inhibit crystal formation.

Troubleshooting Guides

Flash Chromatography Purification
Issue Potential Cause(s) Troubleshooting Steps
Low or No Recovery of this compound - this compound degraded on the column.- Incorrect solvent system used.- this compound eluted in the solvent front.- Fractions are too dilute to detect the compound.- Test for silica stability before scaling up.- Double-check the solvent composition.- Analyze the first few fractions collected.- Concentrate a wider range of fractions and re-analyze.
Poor Separation of this compound from Impurities - Inappropriate solvent system.- Column overloading.- Poorly packed column.- Co-eluting impurities with similar polarity.- Optimize the solvent system using TLC with different solvent ratios.- Reduce the sample load on the column.- Repack the column carefully to ensure a homogenous bed.- Consider a different chromatographic technique (e.g., reversed-phase HPLC) for better selectivity.
High Backpressure - Column frit is clogged.- Particulate matter in the crude extract.- Swelling of the stationary phase.- Tubing is blocked.- Filter the crude extract before loading.- Use pre-columns or guard columns.- Ensure the stationary phase is compatible with the chosen solvents.- Check and clear any blockages in the system tubing.
Crystallization
Issue Potential Cause(s) Troubleshooting Steps
This compound Fails to Crystallize (Oils Out) - Purity of the this compound is too low.- Solution is supersaturated, leading to rapid precipitation instead of crystallization.- Inappropriate solvent or solvent mixture.- Further purify the this compound using preparative HPLC.- Try a slower cooling rate or a more gradual addition of the anti-solvent.- Experiment with a wider range of solvents and solvent mixtures.
Very Small or Needle-like Crystals - Cooling rate is too fast.- Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.- Use a Dewar flask for very slow cooling.
Low Yield of Crystals - this compound is too soluble in the mother liquor.- Insufficient concentration of the initial solution.- Place the crystallization flask in a freezer for an extended period to maximize precipitation.- Reduce the volume of the solvent in the mother liquor and attempt a second crystallization.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Laurencia Species

This protocol is a general guideline and should be optimized based on the specific Laurencia species and available equipment.

  • Harvesting and Preparation:

    • Freshly collect Laurencia algae and wash with seawater to remove sand and other debris.

    • Air-dry the algae in a well-ventilated area, protected from direct sunlight, or use a freeze-dryer.[7]

    • Grind the dried algae into a coarse powder.[7]

  • Extraction:

    • Macerate the algal powder in a suitable solvent. A common choice is a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH). Use a ratio of approximately 10 mL of solvent per gram of dried algae.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the algal residue two more times to ensure complete extraction.

    • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Scaled-Up Flash Chromatography of Crude Extract
  • Preparation of the Column:

    • Select a glass or pre-packed flash column of appropriate size. For every 1 gram of crude extract, a column containing approximately 50-100 grams of silica gel is a reasonable starting point.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start the elution with a nonpolar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate over several column volumes.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a high concentration of this compound and evaporate the solvent.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A starting point could be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of pure this compound of known concentration.

    • Prepare solutions of the fractions to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the purity of the samples by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis algae Laurencia Algae drying Drying & Grinding algae->drying extraction Solvent Extraction (DCM/MeOH) drying->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel) crude_extract->flash_chrom fraction_analysis TLC Analysis of Fractions flash_chrom->fraction_analysis combined_fractions This compound-rich Fractions fraction_analysis->combined_fractions prep_hplc Preparative HPLC (Optional) combined_fractions->prep_hplc for higher purity crystallization Crystallization combined_fractions->crystallization prep_hplc->crystallization pure_this compound Pure this compound crystallization->pure_this compound hplc_analysis Purity Analysis (HPLC) pure_this compound->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Low Yield or Purity Issue check_stability Degradation on Column? start->check_stability check_loading Column Overloaded? start->check_loading check_solvent Incorrect Solvent System? start->check_solvent deactivate_silica Deactivate Silica or Change Stationary Phase check_stability->deactivate_silica Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes optimize_gradient Optimize Solvent Gradient check_solvent->optimize_gradient Yes change_technique Use Different Technique (e.g., Prep HPLC) deactivate_silica->change_technique reduce_load->change_technique optimize_gradient->change_technique

Caption: Troubleshooting logic for low yield or purity in chromatography.

References

Validation & Comparative

Laurinterol: A Potent Marine-Derived Antibacterial Agent and its Mechanism of Action in Bacterial Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has emerged as a promising candidate with significant antibacterial activity. This guide provides a comprehensive comparison of this compound's performance against other antibacterial agents, supported by experimental data, and delves into its mechanism of action leading to bacterial cell death.

Comparative Antibacterial Efficacy of this compound

This compound has demonstrated potent antibacterial activity against a range of bacteria, including clinically relevant mycobacteria and biofilm-forming strains.[1][2][3][4][5] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable to or, in some cases, superior to conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains
Bacterial StrainThis compound (µg/mL)Rifampicin (µg/mL)Imipenem (µg/mL)
Mycobacterium tuberculosis H37Rv25[3][4]32[3][4]-
Mycobacterium abscessus LIID-016.2[4]-32[4]
Mycobacterium abscessus LIID-026.2[4]-32[4]
Mycobacterium abscessus LIID-036.2[4]-8[4]
Mycobacterium fortuitum LIID-2125-1
Mycobacterium intracellulare LIID-0112.5-4
Mycobacterium intracellulare LIID-0225-4
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Biofilm-Forming Bacteria
Bacterial StrainThis compound (µg/mL)
Bacillus altitudinis<3.9[1][2]
Bacillus pumilus<3.9[1][2]
Bacillus subtilis<3.9[1][2]
Bacillus cereus<3.9[1][2]

Note: Further comparative studies are required to establish the MIC of this compound against a broader range of common pathogenic bacteria such as various strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action in Bacterial Cell Death

The antibacterial activity of this compound is attributed to a multi-targeted mechanism that ultimately leads to bacterial cell death. The primary modes of action identified are the disruption of the bacterial cell membrane and the inhibition of quorum sensing.

Disruption of Bacterial Cell Membrane Integrity

This compound, being a lipophilic molecule, is proposed to intercalate into the bacterial cell membrane, disrupting its structure and function. This disruption leads to a cascade of events culminating in cell death:

  • Increased Membrane Permeability: this compound compromises the integrity of the cell membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Dissipation of Membrane Potential: The disruption of the membrane leads to the dissipation of the proton motive force, which is crucial for vital cellular processes including ATP synthesis and nutrient transport. A loss of membrane potential is a critical step towards cell death.

  • Inhibition of Membrane-Bound Proteins: this compound has been suggested to inhibit the activity of essential membrane proteins, such as P-type ATPases, which are involved in maintaining ion gradients across the cell membrane.[4]

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. QS regulates various processes, including biofilm formation and virulence factor production. This compound has been shown to inhibit QS, thereby interfering with these critical bacterial functions.[1][2] By disrupting QS, this compound can prevent the formation of resilient biofilms and reduce the pathogenicity of bacteria.

Proposed Signaling Pathway for this compound-Induced Bacterial Cell Death

The following diagram illustrates the proposed signaling pathway through which this compound induces bacterial cell death, integrating the effects of membrane disruption and quorum sensing inhibition.

Laurinterol_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_qs Quorum Sensing Inhibition This compound This compound Membrane_Intercalation Membrane Intercalation This compound->Membrane_Intercalation QS_Inhibition Inhibition of Quorum Sensing This compound->QS_Inhibition Membrane_Permeability Increased Membrane Permeability Membrane_Intercalation->Membrane_Permeability leads to Membrane_Potential Dissipation of Membrane Potential Membrane_Intercalation->Membrane_Potential causes Protein_Inhibition Inhibition of Membrane Proteins (e.g., ATPases) Membrane_Intercalation->Protein_Inhibition results in Cell_Death Bacterial Cell Death Membrane_Permeability->Cell_Death induces Membrane_Potential->Cell_Death induces Protein_Inhibition->Cell_Death contributes to Biofilm_Inhibition Inhibition of Biofilm Formation QS_Inhibition->Biofilm_Inhibition prevents Virulence_Inhibition Reduced Virulence Factor Production QS_Inhibition->Virulence_Inhibition decreases Biofilm_Inhibition->Cell_Death sensitizes to Virulence_Inhibition->Cell_Death contributes to

Caption: Proposed mechanism of this compound-induced bacterial cell death.

While disruption of the cell membrane and inhibition of quorum sensing are the primary proposed mechanisms, it is plausible that this compound may also induce oxidative stress through the generation of reactive oxygen species (ROS) and potentially interfere with DNA and protein synthesis. However, direct experimental evidence for these latter mechanisms is currently limited and requires further investigation.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow for Determining Antibacterial Efficacy

The following diagram outlines the typical workflow for assessing the antibacterial efficacy of a compound like this compound.

Antibacterial_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Bacterial_Culture->MIC_Assay Compound_Prep This compound & Control Antibiotic Preparation Compound_Prep->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Inform Data_Collection Data Collection (Visual Inspection, OD reading) MIC_Assay->Data_Collection MBC_Assay->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

Caption: Workflow for determining antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of this compound and Control Antibiotic Dilutions: A two-fold serial dilution of this compound and a known control antibiotic is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay
  • Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Staining: The bacterial suspension is incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or BacLight™ Bacterial Membrane Potential Kit dyes) in the dark.

  • Treatment: The stained bacterial suspension is treated with various concentrations of this compound or a control compound (e.g., CCCP, a known depolarizing agent).

  • Measurement: The change in fluorescence is monitored over time using a fluorometer or a fluorescence microscope. Depolarization of the cell membrane results in a change in the fluorescence intensity or a shift in the emission spectrum of the dye.

Reactive Oxygen Species (ROS) Assay
  • Bacterial Suspension: A mid-logarithmic phase bacterial culture is prepared as described above.

  • Staining: The bacterial suspension is incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA) in the dark.

  • Treatment: The stained cells are treated with this compound or a positive control (e.g., hydrogen peroxide).

  • Measurement: The increase in fluorescence, resulting from the oxidation of the probe by ROS, is measured using a fluorometer or flow cytometer.

Quorum Sensing Inhibition (QSI) Assay
  • Biosensor Strain: A reporter bacterial strain (e.g., Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa) that produces a detectable signal (e.g., pigment production or fluorescence) under the control of a QS system is used.

  • Assay Setup: The biosensor strain is grown in the presence of an appropriate autoinducer and different concentrations of this compound.

  • Incubation: The cultures are incubated under conditions that promote the expression of the QS-regulated phenotype.

  • Measurement: The inhibition of the QS-regulated signal (e.g., reduction in violacein pigment production or fluorescence) is quantified spectrophotometrically or fluorometrically.

Conclusion

This compound exhibits potent antibacterial activity through a multifaceted mechanism of action that involves the disruption of the bacterial cell membrane and the inhibition of quorum sensing. Its efficacy against mycobacteria and biofilm-forming bacteria highlights its potential as a lead compound for the development of new antibacterial agents. Further research is warranted to fully elucidate the downstream signaling pathways of this compound-induced cell death, to investigate its potential to induce oxidative stress and inhibit macromolecular synthesis, and to expand comparative studies against a wider array of clinically important pathogens. The experimental protocols provided in this guide offer a framework for future investigations into the promising antibacterial properties of this compound.

References

Comparative Analysis of Laurinterol and Debromolaurinterol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the bioactive properties of the marine-derived sesquiterpenes, laurinterol and its debrominated analog, debromothis compound, reveals distinct profiles in anticancer, antimicrobial, and antiparasitic activities. While both compounds exhibit significant biological potential, their efficacy varies depending on the therapeutic area. This guide synthesizes available experimental data to provide a comparative analysis for researchers and drug development professionals.

This document summarizes the known activities of this compound and debromothis compound, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for the key assays are provided to support the reproduction and further investigation of these findings. Additionally, signaling pathways and experimental workflows are visualized to elucidate the mechanisms of action and methodologies.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibits an IC50 value of 16.07 µg/mL against the human breast adenocarcinoma cell line, MCF-7, and 15.68 µg/mL against the normal African green monkey kidney cell line, Vero.[1][2] The cytotoxic mechanism of this compound is suggested to involve the induction of apoptosis through a p53-dependent pathway.[1][3]

Directly comparative quantitative data for the anticancer activity of debromothis compound against the same cell lines remains limited in the currently available literature. Further research is required to establish a direct comparison of the cytotoxic potential of these two compounds.

Table 1: Comparative Anticancer and Cytotoxic Activity

CompoundCell LineActivityMeasurementValueCitation
This compoundMCF-7 (Human Breast Adenocarcinoma)CytotoxicityIC5016.07 µg/mL[1][2]
This compoundVero (Normal Monkey Kidney)CytotoxicityIC5015.68 µg/mL[2]

Antimicrobial and Antiparasitic Activity

Both this compound and debromothis compound have been evaluated for their activity against Mycobacterium tuberculosis and the parasite Leishmania. In antimycobacterial assays, this compound showed a Minimum Inhibitory Concentration (MIC) in the range of 25–50 µg/mL against various strains of M. tuberculosis.[4][5] Debromothis compound was found to have a MIC of 64 µg/mL against M. tuberculosis.[6]

In antiparasitic studies against Leishmania promastigotes, debromothis compound displayed more potent activity with an IC50 of 12.48 µM, compared to this compound which had an IC50 of 34.45 µM.[7]

Table 2: Comparative Antimicrobial and Antiparasitic Activity

CompoundOrganismActivityMeasurementValueCitation
This compoundMycobacterium tuberculosisAntimycobacterialMIC25-50 µg/mL[4][5]
Debromothis compoundMycobacterium tuberculosisAntimycobacterialMIC64 µg/mL[6]
This compoundLeishmania promastigotesAntiparasiticIC5034.45 µM[7]
Debromothis compoundLeishmania promastigotesAntiparasiticIC5012.48 µM[7]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and debromothis compound are not as extensively characterized as their other biological activities. While there is evidence to suggest that this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway, quantitative data such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines are not yet available in the literature for either compound.[8] Further investigation is warranted to quantify and compare the anti-inflammatory potential of these two molecules.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

anticancer_pathway This compound This compound p53 p53 Activation This compound->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Proposed anticancer signaling pathway for this compound.

experimental_workflow cluster_cytotoxicity Anticancer - Cytotoxicity Assay (MTT) cluster_antibacterial Antibacterial - MIC Determination cluster_antiinflammatory Anti-inflammatory - Nitric Oxide Assay A1 Seed Cancer Cells A2 Treat with this compound or Debromothis compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate & Solubilize Formazan A3->A4 A5 Measure Absorbance (IC50) A4->A5 B1 Prepare Bacterial Inoculum B3 Inoculate and Incubate B1->B3 B2 Serial Dilution of Compounds B2->B3 B4 Observe for Visible Growth (MIC) B3->B4 C1 Culture Macrophages (e.g., RAW 264.7) C2 Pre-treat with Compounds C1->C2 C3 Induce Inflammation (e.g., with LPS) C2->C3 C4 Measure Nitrite in Supernatant (Griess Reagent) C3->C4

Caption: General experimental workflows for activity assessment.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or debromothis compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Mycobacterium tuberculosis) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of this compound and debromothis compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in stimulated macrophages.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound or debromothis compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.

  • Nitrite Measurement: After a 24-hour incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Laurinterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Laurinterol, a brominated sesquiterpene isolated from marine red algae of the genus Laurencia, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comprehensive comparison of this compound and its derivatives, summarizing their structure-activity relationships (SAR) across various therapeutic areas, including antimicrobial, anticancer, and antiparasitic applications. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its analogues is intricately linked to their chemical structures. Modifications to the parent molecule, whether naturally occurring or synthetically derived, can dramatically influence their potency and selectivity. The following tables summarize the quantitative data from various studies, highlighting these key structural determinants of activity.

Antimycobacterial Activity

This compound has demonstrated noteworthy activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), often outperforming its naturally occurring derivative, aplysin. This suggests that the phenolic hydroxyl group is crucial for its antimycobacterial effects.

Table 1: Antimycobacterial Activity of this compound and Aplysin [1][2]

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)
This compound H37Rv25
CIPTIR-F29625
LIID-01 (MDR)50
Aplysin H37Rv>100
CIPTIR-F29650
LIID-01 (MDR)100
Rifampicin H37Rv0.06

MDR: Multidrug-resistant

Table 2: Activity against Nontuberculous Mycobacteria (NTM) [1]

CompoundNTM StrainMIC (µg/mL)
This compound M. abscessus LIID-016.25
M. abscessus LIID-026.25
M. intracellulare LIID-0125
Aplysin M. abscessus LIID-0150
M. abscessus LIID-0250
M. intracellulare LIID-0150
Imipenem M. abscessus LIID-0116
Leishmanicidal and Anti-Acanthamoeba Activity

Studies on the antiparasitic activity of this compound derivatives reveal critical insights into their SAR. The presence and position of the bromine atom, as well as the phenolic hydroxyl group, are key determinants of their efficacy against Leishmania amazonensis and Acanthamoeba castellanii.

Table 3: Leishmanicidal Activity against Leishmania amazonensis Promastigotes

CompoundIC50 (µM)
This compound 34.45
Debromothis compound 12.48
Isothis compound 10.09
Aplysin 54.13
Laurequinone 1.87
Miltefosine (control) >20

Table 4: Anti-Acanthamoeba Activity of Natural and Synthetic this compound Derivatives

CompoundSourceIC50 (µg/mL)
This compound Natural>200
Isothis compound Natural>200
Dibromo-p-cresol Synthetic Derivative10.9
Tribromo-m-cresol Synthetic Derivative11.2
Chlorhexidine (control) -2.5

These results strongly suggest that while the single bromine atom in this compound is not sufficient for potent anti-Acanthamoeba activity, the presence of multiple bromine atoms on the aromatic ring significantly enhances efficacy.

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The data indicates that the brominated phenol moiety is a key pharmacophore for this activity.

Table 5: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineIC50 (µg/mL)
This compound MCF-7 (Breast Cancer)16.07
Vero (Normal Kidney)15.68
Aplysin Not reported-
Crude L. johnstonii Extract MCF-7 (Breast Cancer)28.05
Vero (Normal Kidney)26.18

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of these compounds, detailed experimental methodologies for the key assays are provided below.

Antimycobacterial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species.

  • Inoculum Preparation: Mycobacterium strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) at 37°C. The bacterial suspension is adjusted to a McFarland standard of 1.0, then diluted 1:20 in fresh broth to obtain the final inoculum.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in 7H9 broth in a 96-well microplate.

  • Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. A resazurin-based assay can be used for a colorimetric endpoint, where a color change from blue to pink indicates bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-Leishmanial Activity Assay (Leishmania amazonensis Promastigotes)

This assay determines the inhibitory effect of compounds on the promastigote form of the parasite.

  • Parasite Culture: L. amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded in a 96-well plate at a density of 1 x 10⁶ parasites/well. The compounds are added at various concentrations.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding resazurin and measuring the fluorescence (530 nm excitation, 590 nm emission) after a further 24-hour incubation. The IC50 is calculated from the dose-response curve.

Anti-Acanthamoeba Activity Assay (Acanthamoeba castellanii)

This assay evaluates the efficacy of compounds against the trophozoite stage of A. castellanii.

  • Amoeba Culture: A. castellanii is cultured axenically in PYG medium (proteose peptone, yeast extract, and glucose) at 25°C.

  • Assay Procedure: Trophozoites are seeded in a 96-well plate at a density of 5 x 10⁴ amoebae/well. The test compounds are added at various concentrations.

  • Incubation: The plate is incubated at 25°C for 24 hours.

  • Viability Determination: Amoebic viability is assessed using a colorimetric assay with AlamarBlue. The fluorescence is measured (570 nm excitation, 600 nm emission) and the IC50 is determined.

Molecular Mechanisms and Signaling Pathways

The anticancer activity of this compound has been linked to the induction of apoptosis. Specifically, a this compound-containing extract from Laurencia okamurai has been shown to induce apoptosis in melanoma cells through a p53-dependent pathway.

p53_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound Derivative p53 p53 This compound->p53 induces p21 p21 p53->p21 activates Bax Bax p53->Bax activates G1_arrest G1 Phase Arrest p21->G1_arrest induces Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Validating the Anticancer Effects of Laurinterol in 3D Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of preclinical cancer research is continually evolving, with a significant shift towards three-dimensional (3D) cell culture models that more accurately recapitulate the complex tumor microenvironment. This guide provides a comparative analysis of the anticancer effects of Laurinterol, a natural compound derived from marine algae, in a 3D breast cancer model. Its performance is evaluated against established chemotherapeutic agents, offering a valuable resource for researchers investigating novel anticancer compounds.

Executive Summary

This compound has demonstrated notable anticancer properties, inducing apoptosis and necrosis in 3D cultures of human breast cancer explants. While a definitive half-maximal inhibitory concentration (IC50) in this advanced model is yet to be established due to heterogeneous responses, its efficacy is comparable to standard chemotherapeutic agents like cisplatin and paclitaxel at specific concentrations. This guide synthesizes the available data, presenting a clear comparison of this compound's effects and detailing the experimental protocols necessary for its validation.

Performance Comparison of this compound and Standard Anticancer Agents in 3D Breast Cancer Models

The following tables summarize the cytotoxic effects of this compound and commonly used chemotherapy drugs in 3D breast cancer culture systems. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in 3D culture techniques (e.g., spheroids, organoids, explants), cell lines, and experimental durations.

Table 1: Anticancer Effects of this compound in a 3D Breast Cancer Explant Model

CompoundConcentrationCell ModelObserved Effect in Sensitive SamplesCitation
This compound30 µg/mLHuman Breast Cancer ExplantsMarked necrotic cell death[1]
Cisplatin (Control)50 µg/mLHuman Breast Cancer ExplantsNecrosis in neoplastic cell groups[1]
Paclitaxel (Control)20 µg/mLHuman Breast Cancer ExplantsNecrosis in neoplastic cell groups[1]

Note: The study by García-Davis et al. (2019) reported a heterogeneous response to this compound among different tumor samples, with some showing resistance.[1]

Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents in Various 3D Breast Cancer Models

DrugCell Line3D Model TypeIC50Citation
DoxorubicinBT-20Spheroid>3 µM (~10-fold higher than 2D)
CisplatinMCF-7Spheroid13.61 µM
Paclitaxel4T1Spheroid136 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the methodologies reported in the cited literature for the evaluation of anticancer compounds in 3D cell culture.

3D Breast Cancer Explant Culture

This protocol is adapted from the study by García-Davis et al. (2019)[1].

Objective: To maintain the viability and architecture of patient-derived breast tumor tissue in a 3D culture system for drug testing.

Materials:

  • Freshly resected human breast tumor tissue

  • DMEM/F-12 medium supplemented with 10% FBS, 1% antibiotic-antimycotic solution

  • Sterile scalpels and forceps

  • Biopsy punch (4 mm)

  • Vibratome or tissue slicer

  • 6-well culture plates

  • Sterile PBS

Procedure:

  • Obtain fresh breast tumor tissue immediately after surgical resection.

  • Wash the tissue multiple times with sterile PBS containing antibiotics.

  • Remove any adipose or necrotic tissue using sterile scalpels and forceps.

  • Use a 4 mm biopsy punch to obtain uniform tissue cores.

  • Slice the tissue cores into 250-300 µm thick sections using a vibratome or tissue slicer.

  • Place one tissue slice into each well of a 6-well plate containing pre-warmed culture medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the explants to stabilize for 24 hours before initiating drug treatment.

WST-1 Metabolic Viability Assay

Objective: To quantify the metabolic activity of cells within the 3D explant culture as an indicator of cell viability.

Materials:

  • 3D breast cancer explant cultures in a 96-well plate format

  • WST-1 reagent

  • Plate shaker

  • Microplate reader

Procedure:

  • Prepare this compound and control drugs at the desired concentrations in the culture medium.

  • Remove the existing medium from the explant cultures and add the medium containing the test compounds.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Following incubation, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure the uniform distribution of the formazan dye.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Calculate cell viability as a percentage of the untreated control.

Histopathological Analysis (Hematoxylin and Eosin Staining)

Objective: To visualize the morphology of the 3D explant cultures and identify areas of apoptosis and necrosis.

Materials:

  • 3D breast cancer explants

  • 10% neutral buffered formalin

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin solution

  • Eosin solution

  • Mounting medium

Procedure:

  • Fix the treated and control 3D explants in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the explants through a graded series of ethanol concentrations (70%, 95%, 100%).

  • Clear the tissue in xylene.

  • Embed the explants in paraffin wax.

  • Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome and mount on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain with hematoxylin for 5-10 minutes to stain the cell nuclei blue/purple.

  • Rinse in tap water.

  • Counterstain with eosin for 1-2 minutes to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.

  • Examine the slides under a light microscope to assess tissue morphology, and identify apoptotic bodies and necrotic regions.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound is suggested to induce apoptosis through a p53-dependent pathway. While this has been more directly observed in melanoma cells, it represents a plausible mechanism in breast cancer. The activation of p53 can lead to cell cycle arrest and the initiation of the intrinsic apoptotic cascade.

G This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.

Experimental Workflow for Validating Anticancer Effects in 3D Culture

The following diagram outlines the key steps in the experimental process for validating the anticancer efficacy of a test compound like this compound in a 3D breast cancer explant model.

G cluster_0 3D Culture Preparation cluster_1 Treatment and Analysis Tissue_Acquisition Acquire Fresh Breast Tumor Tissue Explant_Preparation Prepare 250-300 µm Explant Slices Tissue_Acquisition->Explant_Preparation Culture_Establishment Establish 3D Explant Culture Explant_Preparation->Culture_Establishment Drug_Treatment Treat with this compound & Control Drugs Culture_Establishment->Drug_Treatment Viability_Assay Metabolic Viability Assay (WST-1) Drug_Treatment->Viability_Assay Histology Histopathological Analysis (H&E Staining) Drug_Treatment->Histology Data_Analysis Quantitative & Qualitative Data Analysis Viability_Assay->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for 3D breast cancer explant studies.

Conclusion

This compound exhibits promising anticancer activity in a physiologically relevant 3D breast cancer explant model. Its ability to induce cell death at concentrations comparable to standard chemotherapeutic agents highlights its potential as a novel therapeutic candidate. The provided data and detailed protocols offer a solid foundation for further investigation and validation of this compound's anticancer effects. Future studies should aim to elucidate the precise molecular mechanisms in breast cancer and establish a more defined dose-response relationship in various 3D models.

References

Laurinterol: A Natural Compound's Stand against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-present battle against microbial resistance, researchers are increasingly turning to nature for novel therapeutic agents. One such compound of interest is Laurinterol, a brominated sesquiterpene found in red algae of the genus Laurencia. This guide provides a comparative analysis of this compound's efficacy against established commercial antibiotics, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

The antibacterial potential of this compound has been evaluated against a range of pathogenic bacteria, with its efficacy often benchmarked against commercially available antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Activity against Mycobacterium tuberculosis and Nontuberculous Mycobacteria (NTM)

A significant area of investigation has been this compound's effectiveness against various mycobacterial strains, some of which are known for their resistance to conventional drugs.

MicroorganismThis compound MIC (µg/mL)Commercial AntibioticCommercial Antibiotic MIC (µg/mL)Reference
Mycobacterium tuberculosis (Strain CIPTIR-F296)25Rifampicin32[1][2][3]
Mycobacterium tuberculosis (6 of 9 strains tested)25-50RifampicinNot specified for all strains[4][5]
Mycobacterium abscessus (3 strains)6.2Imipenem>32[1][2][4][5][6][7]
Mycobacterium intracellulare (1 of 2 strains)25Imipenem>32[4][5]
Mycobacterium fortuitum25Imipenem4[5]

Key Observation: this compound has demonstrated noteworthy activity against Mycobacterium abscessus, exhibiting a lower MIC value than the commercial antibiotic Imipenem.[1][2][4][5][6][7] Against a specific strain of Mycobacterium tuberculosis, this compound also showed a lower MIC than Rifampicin.[1][2][3]

Activity against Biofilm-Forming Bacteria

This compound has also been tested against marine bacteria known for forming biofilms, which are complex communities of microorganisms that adhere to surfaces and are notoriously difficult to treat with conventional antibiotics.

MicroorganismThis compound MIC (µg/mL)
Bacillus altitudinis<3.9
Bacillus pumilus<3.9
Bacillus subtilis<3.9
Bacillus cereus<3.9

Key Observation: this compound shows potent activity against several biofilm-forming Bacillus species, with MIC values below 3.9 µg/mL.

Proposed Mechanisms of Action

While the precise signaling pathways of this compound's antibacterial activity are still under detailed investigation, current research suggests a multi-faceted approach.

This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with QS Quorum Sensing Signaling This compound->QS Targets Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Signal Molecules QS->Inhibition Biofilm Inhibition of Biofilm Formation Inhibition->Biofilm

Caption: Proposed antibacterial mechanisms of this compound.

The primary proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation.

Experimental Protocols

The data presented in this guide were primarily obtained through the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology for determining the potency of an antimicrobial agent. The broth microdilution method is a commonly used approach.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (or other suitable growth medium)

  • This compound and commercial antibiotic stock solutions

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial dilution of the antimicrobial agent (this compound or commercial antibiotic) is prepared in the wells of a 96-well plate using a suitable broth. This creates a gradient of decreasing concentrations of the agent.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Observation: Following incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (no turbidity) is observed.

A Prepare Serial Dilutions of This compound/Antibiotic in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate plate under optimal growth conditions B->C D Observe for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no growth D->E

Caption: Experimental workflow for MIC determination.

Mechanisms of Commercial Antibiotics

For context, the commercial antibiotics mentioned in this guide employ different mechanisms of action to inhibit bacterial growth.

cluster_rifampicin Rifampicin cluster_imipenem Imipenem Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP Binds to Transcription Inhibition of Transcription RNAP->Transcription Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds to CellWall Inhibition of Cell Wall Synthesis PBP->CellWall

Caption: Mechanisms of action for Rifampicin and Imipenem.

  • Rifampicin: This antibiotic functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing the initiation of transcription.

  • Imipenem: As a broad-spectrum β-lactam antibiotic, Imipenem works by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and death.

References

In Vivo Therapeutic Potential of Laurinterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of Laurinterol, a brominated sesquiterpene primarily isolated from marine red algae of the Laurencia genus. While direct in vivo validation in animal models is currently limited in published literature, a growing body of in vitro and ex vivo evidence underscores its promise as an anti-cancer and anti-mycobacterial agent. This document objectively compares this compound's performance with established therapies and other natural compounds, supported by available experimental data.

Executive Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines and potent activity against drug-resistant mycobacteria in laboratory settings. Notably, its efficacy has been observed in sophisticated ex vivo models using human breast cancer explants, which closely mimic the tumor microenvironment. While these findings are compelling, the lack of extensive in vivo studies necessitates further research to establish its systemic safety, pharmacokinetics, and efficacy in living organisms. This guide synthesizes the current state of knowledge to inform future pre-clinical and clinical development strategies.

Anti-Cancer Potential of this compound: A Comparative Analysis

This compound has shown notable anti-cancer properties, particularly against breast cancer. The primary mechanism of action appears to be the induction of apoptosis.[1] One study on melanoma cells suggests this is mediated through a p53-dependent pathway.[2][3][4]

Comparative Efficacy Data (In Vitro & Ex Vivo)

The following table summarizes the cytotoxic activity of this compound compared to standard chemotherapeutic agents.

Compound/AgentCell Line / ModelAssayEndpointResultReference
This compound MCF-7 (Breast Cancer)WST-1IC₅₀16.07 µg/mL[1]
This compound Vero (Normal Kidney)WST-1IC₅₀15.68 µg/mL[1]
Paclitaxel (Control)MCF-7 (Breast Cancer)WST-1% Viability (at 20 µg/mL)~30%[1]
Cisplatin (Control)MCF-7 (Breast Cancer)WST-1% Viability (at 50 µg/mL)~40%[1]
This compound Human Breast Cancer ExplantsAlamar BlueMetabolic ViabilityDose-dependent reduction[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: this compound-Induced Apoptosis

The proposed mechanism for this compound's anti-cancer activity involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

Laurinterol_Apoptosis_Pathway This compound This compound p53 Phospho-p53 (Active) This compound->p53 Induces Phosphorylation p21 p21 p53->p21 Activates Transcription Caspases Caspase Cascade p21->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes Antimycobacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout This compound This compound Stock (in DMSO) SerialDilution Two-fold Serial Dilution of this compound in 96-well plate This compound->SerialDilution Mycobacteria Mycobacterial Culture (e.g., M. tuberculosis) Inoculation Inoculation with Mycobacterial Suspension Mycobacteria->Inoculation SerialDilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Measurement Measure Growth (e.g., Fluorescence, OD) Incubation->Measurement MIC_Determination Determine MIC Measurement->MIC_Determination

References

Laurinterol vs. Aplysin: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of two prominent marine-derived sesquiterpenes, laurinterol and aplysin, reveals distinct bioactivity profiles with significant potential in drug discovery and development. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed methodologies.

This compound and aplysin, both brominated sesquiterpenes commonly isolated from red algae of the genus Laurencia, have garnered considerable attention for their diverse biological activities. While structurally related, subtle differences in their chemical makeup give rise to notable variations in their cytotoxic, antimicrobial, and cell signaling effects. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and antimycobacterial activities of this compound and aplysin, facilitating a direct comparison of their potency.

Cytotoxicity Data
CompoundCell LineAssayIC50 / CC50 (µg/mL)Source
This compound Vero (normal kidney cells)WST-115.68[1]
MCF-7 (breast cancer)WST-116.07[1]
Murine MacrophagesNot Specified23.7 (CC50)[2][3]
Aplysin Murine MacrophagesNot Specified323.7 (CC50)[2][3]
A549 (lung cancer)MTT~1.47 - 2.35 (4-8 µM)[4]
PANC-1 (pancreatic cancer)MTT~1.47 - 2.35 (4-8 µM)[4]
Antimycobacterial Activity Data
CompoundBacterial StrainMIC (µg/mL)
This compound Mycobacterium tuberculosis (8 of 9 strains)≤ 100
M. tuberculosis CIPTIR-F29625
Mycobacterium abscessus LIID-016.2
M. abscessus LIID-026.2
M. abscessus LIID-036.2
M. intracellulare LIID-01>100
Aplysin M. tuberculosis CIPTIR-F296>100
M. intracellulare LIID-0150
M. abscessus LIID-01100
M. abscessus LIID-02100
M. abscessus LIID-03>100

Data sourced from a comparative study on the antimycobacterial activity of this compound and aplysin.[2][5][6]

Signaling Pathway Involvement

This compound and aplysin have been shown to exert their anticancer effects through distinct signaling pathways.

Aplysin has been demonstrated to suppress breast cancer progression by inhibiting the PI3K/AKT/FOXO3a pathway . This inhibition leads to the downregulation of proteins that promote cell proliferation and survival, and the upregulation of proteins that induce apoptosis.[4] Additionally, aplysin has been found to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by suppressing the p38 MAPK/Survivin pathway .[4]

This compound has been shown to induce apoptosis in melanoma cells through a p53-dependent pathway . This involves the transcriptional activation of the tumor suppressor gene p53, leading to programmed cell death.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or aplysin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound (this compound or aplysin) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity and Antimicrobial Testing cluster_0 Cytotoxicity Assay (MTT) cluster_1 Antimicrobial Susceptibility (Broth Microdilution) A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Inoculum B2 Serial Dilution of Compound B1->B2 B3 Inoculate Plates B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5 PI3K_AKT_FOXO3a_Pathway Aplysin's Inhibition of the PI3K/AKT/FOXO3a Pathway Aplysin Aplysin PI3K PI3K Aplysin->PI3K inhibits AKT AKT PI3K->AKT FOXO3a FOXO3a AKT->FOXO3a inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis p38_MAPK_Survivin_Pathway Aplysin's Suppression of the p38 MAPK/Survivin Pathway Aplysin Aplysin p38_MAPK p38 MAPK Aplysin->p38_MAPK suppresses Survivin Survivin p38_MAPK->Survivin TRAIL_Sensitivity Increased Sensitivity to TRAIL-induced Apoptosis Survivin->TRAIL_Sensitivity inhibits p53_Dependent_Apoptosis This compound's Induction of p53-Dependent Apoptosis This compound This compound p53 p53 Activation This compound->p53 Pro_apoptotic_genes Transcription of Pro-apoptotic Genes (e.g., Bax, PUMA) p53->Pro_apoptotic_genes Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

References

Unveiling the Molecular Arsenal of Laurinterol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing quest for novel therapeutic agents, the marine natural product Laurinterol has emerged as a compound of significant interest, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the molecular targets of this compound, offering a comparative overview with alternative compounds and presenting key experimental data and protocols for researchers in drug discovery and development.

Identified Molecular Targets of this compound

This compound, a brominated sesquiterpene isolated from red algae of the genus Laurencia, exerts its biological effects through interaction with multiple molecular targets. The primary mechanisms of action identified to date involve the inhibition of the Na+/K+-ATPase pump and the activation of the p53 tumor suppressor pathway .

Na+/K+-ATPase Inhibition

This compound has been reported to be a potent inhibitor of Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Disruption of this ion pump function can lead to various downstream effects, including alterations in intracellular pH, cell volume, and calcium signaling, ultimately contributing to cytotoxicity in cancer cells and antimicrobial effects.

p53 Pathway Activation

In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) in melanoma and breast cancer cells through a p53-dependent pathway.[2][3] Evidence suggests that this compound treatment leads to the phosphorylation and subsequent activation of p53, a critical tumor suppressor protein that regulates the cell cycle and initiates apoptosis in response to cellular stress.[2]

Comparative Analysis: this compound vs. Alternative Compounds

To provide a clearer perspective on the therapeutic potential of this compound, this guide compares its activity with established and alternative compounds targeting Na+/K+-ATPase and the p53 pathway.

Table 1: Comparison of Na+/K+-ATPase Inhibitors

CompoundTargetOrganism/Cell LineIC50/KiReference
This compound Na+/K+-ATPaseNot SpecifiedData not available[1]
DigoxinNa+/K+-ATPaseMDA-MB-231 (Breast Cancer)~164 nM (IC50)[4]
DigoxinNa+/K+-ATPaseA549 (Lung Cancer)40 nM (IC50)[4]
OuabainNa+/K+-ATPaseMDA-MB-231 (Breast Cancer)89 nM (IC50)[4]
OuabainNa+/K+-ATPaseA549 (Lung Cancer)17 nM (IC50)[4]

Table 2: Comparison of p53 Pathway Activators

CompoundMechanismCell LineEffective ConcentrationReference
This compound p53 phosphorylationMelanoma (B16F1)> 5 µg/mL[2]
Ilimaquinonep53 phosphorylation (Ser15)HCT116, RKO (Colon Cancer)Concentration-dependent activation[5][6]
Ethylsmenoquinonep53 phosphorylation (Ser15)HCT116, RKO (Colon Cancer)Concentration-dependent activation[5][6]

Table 3: Cytotoxic and Antimicrobial Activity of this compound

ActivityCell Line/OrganismIC50/MICReference
CytotoxicityVero (Normal cell line)15.68 µg/mL (IC50)[3]
CytotoxicityMCF-7 (Breast Cancer)16.07 µg/mL (IC50)[3]
AntimycobacterialMycobacterium abscessus6.2 µg/mL (MIC)[1]
AntimycobacterialMycobacterium intracellulare50 µg/mL (MIC)[1]
AntimycobacterialMycobacterium tuberculosis25-50 µg/mL (MIC)[1]
LeishmanicidalLeishmania amazonensis34.45 µM (IC50)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.

Na+/K+-ATPase Inhibition Assay

A common method to determine Na+/K+-ATPase activity involves measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Workflow:

Na_K_ATPase_Inhibition_Assay cluster_prep Enzyme Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Isolate Na+/K+-ATPase from tissue homogenate Incubate Incubate enzyme with This compound/Control Enzyme->Incubate Add_ATP Add ATP to initiate reaction Incubate->Add_ATP Stop_Reaction Stop reaction Add_ATP->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) released Stop_Reaction->Measure_Pi Calculate Calculate % inhibition and determine IC50/Ki Measure_Pi->Calculate

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Detailed Steps:

  • Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney cortex).

  • Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or a control substance in a buffer containing MgCl2, NaCl, and KCl.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.

  • Phosphate Determination: Measure the liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the specific activity of the enzyme and determine the inhibitory concentration (IC50) or inhibition constant (Ki) of this compound.

Western Blot for p53 Phosphorylation

This technique is used to detect the phosphorylation status of the p53 protein, indicating its activation.[7][8][9]

Workflow:

p53_Phosphorylation_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Culture Culture cancer cells (e.g., MCF-7) Treat Treat cells with This compound Culture->Treat Lyse Lyse cells to extract proteins Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibodies (anti-p-p53, anti-total-p53) Block->Incubate_Primary Incubate_Secondary Incubate with HRP- conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect

Caption: Western blot workflow for p53 phosphorylation.

Detailed Steps:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7) and treat with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser15). A separate blot should be probed with an antibody for total p53 as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis via p53 activation.

Laurinterol_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p53_inactive Inactive p53 This compound->p53_inactive Induces phosphorylation Cell_Membrane p53_active Active (phosphorylated) p53 p53_inactive->p53_active p21 p21 p53_active->p21 Upregulates Bax Bax p53_active->Bax Upregulates Apoptosis Apoptosis p21->Apoptosis Induces cell cycle arrest Bax->Apoptosis Promotes

Caption: this compound-induced p53-dependent apoptosis.

Conclusion

This compound presents a compelling profile as a multi-targeted agent with potential applications in oncology and infectious diseases. Its ability to inhibit Na+/K+-ATPase and activate the p53 pathway underscores its therapeutic promise. Further research is warranted to elucidate the precise binding kinetics of this compound with its molecular targets and to conduct direct comparative studies with existing drugs to fully establish its clinical potential. This guide serves as a foundational resource for scientists dedicated to advancing our understanding and application of this promising marine natural product.

References

Cross-Resistance Profile of Laurinterol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antimicrobial agent is paramount. This guide provides a comparative analysis of the bacterial susceptibility to Laurinterol, a promising natural sesquiterpene, and explores potential for cross-resistance with existing antibiotics. The information is supported by available experimental data and detailed methodologies to aid in further research and development.

Executive Summary

This compound, a halogenated sesquiterpene isolated from red algae of the genus Laurencia, has demonstrated significant antimicrobial activity against a range of bacteria, particularly Mycobacterium species. While comprehensive cross-resistance studies are still emerging, existing data on its minimum inhibitory concentrations (MICs) against various bacterial strains, including some resistant phenotypes, provide valuable insights into its potential efficacy and spectrum of activity. This guide synthesizes the current knowledge on this compound's antimicrobial profile, outlines experimental protocols for assessing cross-resistance, and visualizes potential mechanisms of action and resistance.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been primarily evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM). Notably, it has shown activity against strains resistant to conventional antibiotics. Limited data is available for other common bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Reference AntibioticReference Antibiotic MIC (µg/mL)
Mycobacterium tuberculosisH37Rv ATCC 27294100Rifampicin0.1
Mycobacterium tuberculosisCDC 155150Rifampicin0.1
Mycobacterium tuberculosisLIID-582-15 (MDR)25Rifampicin>100
Mycobacterium tuberculosisCIPTIR-F29625Rifampicin32
Mycobacterium abscessusLIID-016.2Imipenem32
Mycobacterium abscessusLIID-026.2Imipenem32
Mycobacterium abscessusLIID-036.2Imipenem8
Mycobacterium fortuitumLIID-0125Linezolid2
Mycobacterium intracellulareLIID-0150Linezolid1
Mycobacterium intracellulareLIID-0212.5Linezolid1
Bacillus altitudinisBiofilm-forming<3.9--
Bacillus pumilusBiofilm-forming<3.9--
Bacillus subtilisBiofilm-forming<3.9--
Bacillus cereusBiofilm-forming<3.9--

Data compiled from studies by García-Davis et al. (2020) and a 2024 study on anti-biofilm properties.[1][2][3][4][5]

Cross-Resistance and Synergy: The Unexplored Frontier

Currently, there are no direct, published studies specifically investigating the cross-resistance between this compound and other classes of antibiotics. The unique chemical structure of this compound, a brominated sesquiterpene, suggests a mechanism of action that may differ from conventional antibiotics, potentially reducing the likelihood of cross-resistance with existing drug classes.

However, the potential for synergistic effects, where the combination of this compound and another antibiotic is more potent than either agent alone, is a promising area for future research. Such synergies could restore the efficacy of older antibiotics or reduce the required dosage, thereby minimizing toxicity and the development of resistance.

Experimental Protocols

To facilitate further research into the cross-resistance profile of this compound, this section outlines standardized experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most common pathogens).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy and Cross-Resistance Assessment

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive effect: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

  • Cross-Resistance Interpretation: If bacteria resistant to a specific antibiotic show a significantly higher MIC for this compound compared to susceptible strains, it may indicate cross-resistance.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential bacterial resistance pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Cross_Resistance_Testing cluster_setup Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Inoculation_C Inoculation_C Bacterial Culture->Inoculation_C This compound Stock This compound Stock Serial Dilution (this compound) Serial Dilution (this compound) This compound Stock->Serial Dilution (this compound) 2D Dilution Matrix 2D Dilution Matrix This compound Stock->2D Dilution Matrix Antibiotic Stock Antibiotic Stock Serial Dilution (Antibiotic) Serial Dilution (Antibiotic) Antibiotic Stock->Serial Dilution (Antibiotic) Antibiotic Stock->2D Dilution Matrix Serial Dilution (this compound)->Inoculation Serial Dilution (Antibiotic)->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading MIC Reading->2D Dilution Matrix Cross-Resistance Profile Cross-Resistance Profile MIC Reading->Cross-Resistance Profile 2D Dilution Matrix->Inoculation_C Incubation_C Incubation_C Inoculation_C->Incubation_C FIC Index Calculation FIC Index Calculation Incubation_C->FIC Index Calculation Synergy/Antagonism Synergy/Antagonism FIC Index Calculation->Synergy/Antagonism

Caption: Workflow for assessing this compound cross-resistance.

The primary mechanism of action for many terpenes and sesquiterpenes involves the disruption of the bacterial cell membrane. A potential mechanism of acquired resistance to this compound could involve the upregulation of efflux pumps, which actively transport antimicrobial compounds out of the bacterial cell.

Potential_Resistance_Pathway cluster_cell Bacterial Cell cluster_regulation Regulatory Response This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Efflux Pump Efflux Pump This compound->Efflux Pump Substrate Target Site Target Site Cell Membrane->Target Site Extracellular Space Extracellular Space Efflux Pump->Extracellular Space Expulsion Inhibition of Cellular Processes Inhibition of Cellular Processes Target Site->Inhibition of Cellular Processes Stress Response Stress Response Inhibition of Cellular Processes->Stress Response Gene Upregulation Gene Upregulation Stress Response->Gene Upregulation e.g., efflux pump genes Gene Upregulation->Efflux Pump Increased Synthesis

Caption: Potential mechanism of this compound action and resistance.

Future Directions

The promising antimicrobial activity of this compound, particularly against drug-resistant mycobacteria, warrants further investigation. Key areas for future research include:

  • Broad-spectrum MIC testing: Evaluating the efficacy of this compound against a wider range of clinically relevant, antibiotic-resistant bacteria, such as MRSA, VRE, and ESBL-producing Gram-negative bacteria.

  • Synergy studies: Conducting comprehensive checkerboard assays to identify potential synergistic interactions with conventional antibiotics.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which this compound exerts its antimicrobial effects.

  • Resistance mechanism studies: Investigating the potential for acquired resistance to this compound and the molecular mechanisms involved, such as the role of efflux pumps and target site mutations.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel antimicrobial agent can be realized, potentially providing a new tool in the fight against antimicrobial resistance.

References

Laurinterol's Cytotoxic Profile: A Comparative Analysis on Cancerous and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Laurinterol, a natural brominated sesquiterpene found in red algae of the genus Laurencia, has demonstrated cytotoxic effects, prompting investigations into its potential as an anticancer agent. This guide provides a comparative analysis of this compound's cytotoxicity on cancerous versus normal cell lines, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its therapeutic potential and limitations.

Comparative Cytotoxicity: In Vitro Studies

The selective toxicity of a potential anticancer compound towards cancer cells, while sparing normal cells, is a critical determinant of its therapeutic index. Studies on this compound have yielded mixed results regarding its selectivity.

A key study directly compared the cytotoxic effects of this compound on human breast adenocarcinoma cells (MCF-7) and normal African green monkey kidney epithelial cells (Vero). The results, summarized in the table below, indicate a lack of significant selective cytotoxicity.

Cell LineTypeIC50 (µg/mL)
MCF-7 Human Breast Adenocarcinoma16.07[1]
Vero Normal Monkey Kidney Epithelial15.68[1]
Table 1: Comparative IC50 values of this compound on MCF-7 and Vero cell lines after 24 hours of exposure.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were found to be remarkably similar for both the cancerous and normal cell lines. This suggests that this compound, at least in this experimental setting, does not differentiate significantly between the two cell types, raising concerns about its potential for systemic toxicity.

Induction of Apoptosis in Cancer Cells

Despite the lack of selectivity observed in the MCF-7/Vero cell line model, other research has indicated that this compound can induce apoptosis, a form of programmed cell death, in cancer cells.

A study utilizing an extract of Laurencia okamurai containing this compound demonstrated a dose-dependent anticancer activity against melanoma cells (B16F1).[2][3] The researchers found that the extract induced apoptosis through a p53-dependent pathway.[2][3] This was evidenced by several key cellular events:

  • DNA Fragmentation: A hallmark of apoptosis, the cleavage of DNA into smaller fragments, was observed.[2][3]

  • Caspase Activation: The activity of several caspases, key executioner proteins in the apoptotic cascade, was measured.[2][3]

  • Transcriptional Activation of p53: The study showed an increase in the transcriptional activation of the tumor suppressor gene p53.[2][3]

  • Increased Phospho-p53 Levels: Western blot analysis confirmed a significant increase in the active form of p53 (phospho-p53) at concentrations above 5 µg/mL.[2][3]

Morphological changes consistent with apoptosis, such as cell shrinkage and nuclear pyknosis, have also been observed in MCF-7 cells treated with this compound.[1]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Cell Viability Assay (WST-1)

This assay was used to determine the IC50 values of this compound on MCF-7 and Vero cells.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of this compound.

  • Incubation: The treated plates were incubated for 24 hours.

  • WST-1 Reagent Addition: Following the treatment period, WST-1 reagent was added to each well.

  • Final Incubation: The plates were incubated for an additional 4 hours.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 420-480 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

G cluster_setup Experimental Setup start Seed MCF-7 and Vero cells (5x10³ cells/well) incubation1 Incubate for 24h start->incubation1 Allow attachment treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 wst1 Add WST-1 Reagent incubation2->wst1 incubation3 Incubate for 4h wst1->incubation3 read Measure Absorbance (420-480nm) incubation3->read analysis Calculate IC50 read->analysis

Experimental workflow for the WST-1 cell viability assay.

Apoptosis and Protein Expression Analysis

The following methods were employed in the study on melanoma cells.

MTT Assay for Cytotoxicity:

  • Cell Seeding: B16F1 melanoma cells were seeded in 96-well plates.

  • Treatment: Cells were treated with the this compound-containing extract at various concentrations.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: Plates were incubated for a further 4 hours at 37°C.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Absorbance was read at 570 nm.

Western Blot for p53 and Phospho-p53:

  • Cell Lysis: B16F1 cells were treated with the this compound-containing extract, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for p53 and phospho-p53.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescence detection system.

G cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound p53_activation Activation of p53 (Phosphorylation) This compound->p53_activation p21_activation Activation of p21 p53_activation->p21_activation Apoptosis Apoptosis p21_activation->Apoptosis Induces

Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The available data presents a nuanced picture of this compound's potential as an anticancer agent. While it demonstrates the ability to induce apoptosis in certain cancer cell lines, such as melanoma, through the activation of the p53 pathway, its lack of selectivity between cancerous and normal cells in other models is a significant hurdle for its therapeutic development. Further research is warranted to explore modifications of the this compound structure that may enhance its selectivity for cancer cells and to investigate its efficacy and safety in more complex in vivo models. A deeper understanding of the specific molecular interactions of this compound within the p53 signaling cascade and other apoptotic pathways will be crucial in guiding these future studies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Laurinterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Laurinterol, a bioactive sesquiterpenoid.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

This compound: Hazard Identification and Safety Data

Understanding the chemical and physical properties of this compound is the first step in safe handling. This substance presents multiple hazards that must be respected in all laboratory operations.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₅H₁₉BrO[1][2]
Molecular Weight 295.22 g/mol [1][2]
Appearance Solid (Appearance may vary)N/A
CAS Number 10539-87-4[1][2]
Storage Conditions Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Keep dry and in the dark.[2]
Solubility Soluble in DMSO and EthanolN/A

Hazard Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H318 Causes serious eye damage
H370 Causes damage to organs (Central nervous system, Blood) if swallowed
H371 May cause damage to organs (Respiratory system) if swallowed
H400 Very toxic to aquatic life
H412 Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through skin contact, eye contact, or inhalation.[3][4]

  • Body Protection : A full-length laboratory coat must be worn and kept fastened.[4] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) confirmed to be impervious to the solvent used for this compound.[3] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[4]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[5] If there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[5][6]

  • Respiratory Protection : If handling the compound as a powder or creating aerosols, work must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates may be required.[4]

Operational Plan: Safe Handling and Storage

A systematic workflow minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling this compound cluster_post Post-Handling cluster_disposal Storage & Disposal A Review SDS and SOPs B Verify Fume Hood Operation A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Compound in Fume Hood C->D Begin Work E Prepare Solution D->E F Decontaminate Work Surface E->F Complete Work G Segregate Waste F->G H Doff PPE Correctly G->H K Dispose of Waste via Approved Facility G->K I Wash Hands Thoroughly H->I J Store this compound at Specified Temperature I->J If Storing Remainder

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.